molecular formula C15H22N2O B3159473 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline CAS No. 862310-33-6

4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline

カタログ番号: B3159473
CAS番号: 862310-33-6
分子量: 246.35 g/mol
InChIキー: CKZDBHBPTICGST-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline is a chemical intermediate of significant interest in medicinal chemistry and neuroscience research. This aniline derivative features the 1-cyclobutylpiperidin-4-yloxy pharmacophore, a structural motif recognized for its high affinity and selectivity for the histamine H3 receptor (H3R). Scientific literature has established that this core structure is a key component in potent, selective H3R inverse agonists developed for investigating wake-promoting pathways and cognitive function. Compounds incorporating this motif, such as SUVN-G3031, have demonstrated robust efficacy in animal models, highlighting the value of this chemical scaffold (source: J Med Chem. 2019). Furthermore, optimized ligands based on this structure have shown promising results in animal models of cognition, with demonstrated high receptor occupancy and the ability to increase acetylcholine levels in the brain, supporting their potential in research related to cognitive disorders (source: ChemMedChem. 2022). As a versatile building block, 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline is For Research Use Only. It is intended for use by qualified researchers for the synthesis and development of novel bioactive molecules for scientific investigation. It is not intended for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

4-(1-cyclobutylpiperidin-4-yl)oxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c16-12-4-6-14(7-5-12)18-15-8-10-17(11-9-15)13-2-1-3-13/h4-7,13,15H,1-3,8-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZDBHBPTICGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Lynchpin Intermediate: A Technical Guide to 4-(1-Cyclobutylpiperidin-4-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities are paramount to the discovery of new therapeutics. Within this intricate process, the role of key intermediates cannot be overstated. These molecules, often complex in their own right, serve as the foundational building blocks for a multitude of drug candidates. This guide provides an in-depth technical overview of one such critical intermediate: 4-(1-Cyclobutylpiperidin-4-yloxy)aniline. While this compound may not be a household name, its significance is underscored by its integral role in the synthesis of potent and selective drug candidates, most notably in the development of histamine H3 receptor inverse agonists.

This document will delve into the chemical identity, synthesis, physicochemical properties, and applications of 4-(1-Cyclobutylpiperidin-4-yloxy)aniline, offering a comprehensive resource for researchers engaged in the design and development of next-generation therapeutics.

Part 1: Chemical Identity and Nomenclature

Precise identification of a chemical entity is the bedrock of scientific communication and reproducibility. While a dedicated CAS number for 4-(1-Cyclobutylpiperidin-4-yloxy)aniline is not readily found in public databases, its identity is unequivocally established through its systematic IUPAC name and its pivotal role as a well-documented precursor in numerous patents and scientific publications.

It is crucial to distinguish the parent aniline from its more complex, pharmacologically active derivatives. For instance, the highly investigated clinical candidate Samelisant (SUVN-G3031), an N-acylated derivative of the title compound, possesses the CAS number 1394808-82-2 for the free base.

Identifier Information
Systematic Name 4-(1-Cyclobutylpiperidin-4-yloxy)aniline
Molecular Formula C₁₅H₂₂N₂O
Molecular Weight 246.35 g/mol
Synonyms 4-((1-cyclobutylpiperidin-4-yl)oxy)aniline
Related CAS Numbers 1394808-82-2 (Samelisant free base)

Part 2: Synthesis and Methodologies

The synthesis of 4-(1-Cyclobutylpiperidin-4-yloxy)aniline is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The general strategy involves the coupling of a protected 4-hydroxypiperidine with a nitroaromatic ring, followed by N-alkylation and subsequent reduction of the nitro group.

Synthetic Workflow

The following diagram illustrates a common synthetic route to the target compound.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Deprotection cluster_2 Step 3: N-Alkylation cluster_3 Step 4: Nitro Group Reduction A 1-Boc-4-hydroxypiperidine C 1-Boc-4-(4-nitrophenoxy)piperidine A->C NaH, DMF B 4-Fluoronitrobenzene B->C D 4-(4-Nitrophenoxy)piperidine C->D TFA or HCl E 1-Cyclobutyl-4-(4-nitrophenoxy)piperidine D->E Cyclobutanone, Na(OAc)3BH F 4-(1-Cyclobutylpiperidin-4-yloxy)aniline E->F H2, Pd/C or Fe/NH4Cl

Caption: A representative synthetic pathway to 4-(1-Cyclobutylpiperidin-4-yloxy)aniline.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative synthesis adapted from methodologies described in the scientific literature.

Step 1: Synthesis of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

  • To a solution of 1-Boc-4-hydroxypiperidine in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add a solution of 4-fluoronitrobenzene in DMF dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired product.

Step 2: Synthesis of 4-(4-nitrophenoxy)piperidine

  • Dissolve tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane dropwise at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to afford the product, which is often used in the next step without further purification.

Step 3: Synthesis of 1-cyclobutyl-4-(4-nitrophenoxy)piperidine

  • To a solution of 4-(4-nitrophenoxy)piperidine in dichloroethane (DCE), add cyclobutanone and a few drops of acetic acid.

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (Na(OAc)₃BH) portion-wise.

  • Stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 4: Synthesis of 4-(1-Cyclobutylpiperidin-4-yloxy)aniline

  • Dissolve 1-cyclobutyl-4-(4-nitrophenoxy)piperidine in methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

  • Alternatively, the reduction can be performed using iron powder and ammonium chloride in a mixture of ethanol and water at reflux.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, 4-(1-Cyclobutylpiperidin-4-yloxy)aniline.

Part 3: Physicochemical and Analytical Characterization

The physicochemical properties of 4-(1-Cyclobutylpiperidin-4-yloxy)aniline are critical for its handling, storage, and subsequent reactions.

Property Value
Appearance Off-white to light brown solid
Solubility Soluble in methanol, dichloromethane, and other common organic solvents.
Stability Stable under normal laboratory conditions. Sensitive to strong oxidizing agents.
Analytical Data

The identity and purity of 4-(1-Cyclobutylpiperidin-4-yloxy)aniline are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Analytical Method Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the aniline ring, the cyclobutyl group, and the piperidine ring protons.
¹³C NMR Resonances for the aromatic, cyclobutyl, and piperidine carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (m/z = 247.18 [M+H]⁺).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Part 4: Applications in Drug Discovery and Development

The primary and most significant application of 4-(1-Cyclobutylpiperidin-4-yloxy)aniline is as a pivotal intermediate in the synthesis of pharmacologically active molecules, particularly those targeting the histamine H3 receptor.

Role as a Key Building Block

The unique structural features of this aniline derivative, namely the cyclobutylpiperidine ether moiety, are crucial for achieving high affinity and selectivity for the histamine H3 receptor. This substructure is a common motif in a number of potent H3 receptor inverse agonists that have been investigated for the treatment of various central nervous system disorders.

Histamine H3 Receptor Inverse Agonists

The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the brain. Inverse agonists of this receptor block its constitutive activity, leading to an increase in the release of histamine, acetylcholine, norepinephrine, and dopamine. This neurochemical modulation is believed to be beneficial for conditions characterized by cognitive deficits and excessive daytime sleepiness.

The development of the clinical candidate Samelisant (SUVN-G3031) is a prime example of the utility of 4-(1-Cyclobutylpiperidin-4-yloxy)aniline. In the synthesis of Samelisant, the aniline nitrogen of this intermediate is acylated with a morpholinoacetyl group to yield the final drug substance.

Therapeutic Potential of Derivatives

Derivatives of 4-(1-Cyclobutylpiperidin-4-yloxy)aniline have shown promise in preclinical and clinical studies for a range of indications, including:

  • Narcolepsy: By promoting wakefulness and reducing cataplexy.

  • Alzheimer's Disease and other Cognitive Disorders: By enhancing cholinergic and other neurotransmitter systems involved in memory and cognition.

  • Attention-Deficit/Hyperactivity Disorder (ADHD): Through the modulation of dopamine and norepinephrine levels.

The following diagram illustrates the relationship between the core intermediate and its application in the development of a histamine H3 receptor inverse agonist.

G A 4-(1-Cyclobutylpiperidin-4-yloxy)aniline (Core Intermediate) B Acylation with Morpholinoacetyl Chloride A->B C Samelisant (SUVN-G3031) (Active Pharmaceutical Ingredient) B->C D Histamine H3 Receptor (Biological Target) C->D Inverse Agonist E Increased Neurotransmitter Release (Mechanism of Action) D->E F Treatment of CNS Disorders (Therapeutic Application) E->F

Caption: From intermediate to therapeutic application.

Conclusion

4-(1-Cyclobutylpiperidin-4-yloxy)aniline stands as a testament to the critical role of well-designed intermediates in the drug discovery and development pipeline. While it may not be the final active pharmaceutical ingredient, its strategic design and efficient synthesis are indispensable for the creation of innovative therapeutics targeting complex biological systems like the histamine H3 receptor. This guide has provided a comprehensive overview of its chemical identity, synthesis, properties, and applications, serving as a valuable resource for scientists working at the forefront of medicinal chemistry. The continued exploration of this and similar molecular scaffolds will undoubtedly pave the way for the next generation of treatments for challenging neurological and psychiatric disorders.

References

  • Hudkins, R. L., Josef, K. A., Becknell, N. C., Aimone, L. D., Lyons, J. A., Mathiasen, J. R., Gruner, J. A., & Raddatz, R. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-dia

Structure-Activity Relationship (SAR) of Cyclobutyl-Piperidine Ether Derivatives: A Medicinal Chemistry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore in Context

The 1-cyclobutylpiperidin-4-yl ether scaffold represents a privileged structural motif in modern medicinal chemistry, particularly within the optimization of G-Protein Coupled Receptor (GPCR) ligands targeting the Central Nervous System (CNS). Most notably, this architecture has become a cornerstone in the development of Histamine H3 Receptor (H3R) antagonists/inverse agonists for the treatment of cognitive deficits (Alzheimer’s Disease, Schizophrenia) and sleep disorders (Narcolepsy).

This guide deconstructs the SAR of this scaffold, moving beyond simple substituent effects to the biophysical principles driving its success: the balance of basicity, lipophilicity (


), and metabolic stability. The cyclobutyl group, specifically, serves as a critical "metabolic shield" and conformational lock, often superior to its isopropyl or cyclopentyl congeners.

Chemical Architecture & SAR Logic

The scaffold can be dissected into three distinct pharmacophoric regions. Each plays a specific role in affinity, selectivity, and DMPK (Drug Metabolism and Pharmacokinetics) properties.

The SAR Map (Graphviz Visualization)

The following diagram illustrates the functional decomposition of the scaffold.

SAR_Map cluster_0 Pharmacological Impact Cyclobutyl Region A: N-Cyclobutyl (Lipophilic Cap) Piperidine Region B: Piperidine Core (Basic Center) Cyclobutyl->Piperidine Steric bulk prevents N-dealkylation Note1 LogP modulation hERG avoidance Cyclobutyl->Note1 Ether Region C: Ether Linker (H-Bond Acceptor) Piperidine->Ether 4-position geometry Note2 Aspartate Interaction (Salt Bridge) Piperidine->Note2 Aryl Region D: Distal Heterocycle (Selectivity Determinant) Ether->Aryl Ar-O bond (Metabolic liability if not opt.)

Caption: Modular decomposition of the cyclobutyl-piperidine ether scaffold highlighting the specific role of each substructure in the overall pharmacological profile.

Deep Dive: Region-Specific Optimization
Region A: The N-Cyclobutyl Group

Why cyclobutyl? In H3R antagonist programs, the basic nitrogen must interact with a conserved Aspartate residue (Asp3.32). The substituent on this nitrogen dictates the pKa and metabolic fate.

  • vs. Isopropyl: Cyclobutyl reduces rotational freedom, lowering the entropic penalty of binding. It often shows improved selectivity against hERG channels compared to isopropyl or tert-butyl groups.

  • vs. Cyclopropyl: Cyclopropyl amines are often mechanistically unsafe (potential for radical ring opening via CYP450 oxidation, leading to mechanism-based inhibition). Cyclobutyl is generally more metabolically robust.

  • vs. Cyclopentyl/Cyclohexyl: Larger rings increase lipophilicity (

    
    ) excessively, leading to poor solubility and higher non-specific binding (phospholipidosis risk).
    
Region B: The Piperidine Core

The 4-substituted piperidine provides the vector to project the distal aryl group.

  • Basicity: The piperidine nitrogen typically has a pKa of 8.5–9.5. This ensures it is protonated at physiological pH, essential for the salt bridge with the receptor.

  • Substituents: Introduction of fluorine at the 3-position can lower the pKa (by ~1-1.5 units), improving membrane permeability and reducing P-gp efflux, though often at the cost of affinity.

Region C: The Ether Linker

The ether oxygen acts as a hydrogen bond acceptor.

  • Stability: Unlike ester or amide linkers, the ether is resistant to plasma hydrolysis.

  • Metabolism: The carbon alpha to the ether oxygen is a site for oxidative metabolism (O-dealkylation). This risk is mitigated by steric bulk on the distal aryl ring (Region D).

Synthetic Methodology

Reliable synthesis is crucial for SAR exploration. The assembly typically follows a convergent route: Reductive Amination to install the cyclobutyl group and Nucleophilic Aromatic Substitution (SNAr) to form the ether.

Synthesis Workflow (Graphviz Visualization)

Synthesis_Workflow SM1 4-Hydroxypiperidine Reagent1 NaBH(OAc)3, AcOH DCE, RT SM1->Reagent1 SM2 Cyclobutanone SM2->Reagent1 Int1 Intermediate A: 1-Cyclobutylpiperidin-4-ol Reagent1->Int1 Reagent2 NaH or tBuOK DMF or DMSO, Heat Int1->Reagent2 SM3 Halo-Heterocycle (e.g., Chloropyridine) SM3->Reagent2 Product Final Product: Cyclobutyl-Piperidine Ether Reagent2->Product

Caption: Convergent synthetic pathway utilizing reductive amination followed by SNAr coupling to assemble the core scaffold.

Detailed Experimental Protocols
Protocol A: Synthesis of 1-Cyclobutylpiperidin-4-ol (Intermediate A)

This step establishes the Region A-B core.

  • Reactants: Charge a reaction vessel with 4-hydroxypiperidine (1.0 equiv) and cyclobutanone (1.2 equiv) in 1,2-dichloroethane (DCE) (0.1 M concentration).

  • Acidification: Add Glacial Acetic Acid (1.5 equiv) to catalyze iminium ion formation. Stir at Room Temperature (RT) for 30 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Note: STAB is preferred over NaCNBH3 for safety and milder conditions.

  • Workup: Stir overnight at RT. Quench with sat. aq. NaHCO3. Extract with DCM (3x). Dry organics over Na2SO4 and concentrate.

  • Validation: The product is usually a viscous oil. confirming signal: 1H NMR (CDCl3) multiplet at

    
     1.6–2.0 ppm (cyclobutyl protons).
    
Protocol B: Ether Formation via SNAr

This step connects the core to the distal aryl group.

  • Deprotonation: Dissolve 1-cyclobutylpiperidin-4-ol (1.0 equiv) in anhydrous DMF or DMSO. Add NaH (60% dispersion, 1.2 equiv) carefully at 0°C under Argon. Stir for 30 min to form the alkoxide.

  • Coupling: Add the heteroaryl halide (e.g., 6-chloronicotinamide derivative) (1.0 equiv).

  • Reaction: Heat to 80–100°C for 4–12 hours. Monitor by LC-MS.[1]

  • Purification: Quench with water, extract with EtOAc. Purify via flash column chromatography (DCM/MeOH gradient).

Pharmacological Profiling & Data Interpretation

When evaluating this scaffold, three key assays define success.

Quantitative SAR Data Summary

The table below summarizes the impact of Region A modifications on a representative H3R antagonist core (based on literature trends, e.g., Bioorg. Med. Chem. Lett. 2014).

N-Substituent (Region A)H3R Ki (nM)hERG IC50 (µM)Microsomal Stability (t1/2, min)Comment
Cyclobutyl 4.0 > 30 > 60 Optimal balance of potency and safety.
Isopropyl6.51545Good potency, but slightly higher hERG risk.
Cyclopropyl12.0> 3020Metabolic instability (ring opening).
Cyclopentyl3.28.0> 60High lipophilicity increases hERG liability.
Methyl150> 100< 10Too polar; rapid N-demethylation.
Key Assay Protocols
Assay 1: Radioligand Binding (H3 Receptor)

Objective: Determine affinity (


).
  • Membrane Source: HEK-293 cells stably expressing human H3R.

  • Radioligand: [

    
    H]-N-
    
    
    
    -methylhistamine (~2 nM).
  • Non-specific Binding: Defined using 10 µM Thioperamide.

  • Procedure: Incubate membranes + test compound + radioligand for 90 min at 25°C. Harvest on GF/B filters. Count radioactivity.

  • Analysis: Non-linear regression to determine

    
    , converted to 
    
    
    
    using the Cheng-Prusoff equation.
Assay 2: Microsomal Stability

Objective: Assess metabolic liability (N-dealkylation or O-dealkylation).

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS quantification of parent compound remaining. Calculate intrinsic clearance (

    
    ).
    

Case Study: Compound 45e

A prime example of this scaffold's utility is Compound 45e (1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one), identified in optimization campaigns for cognitive enhancers.[2]

  • Structure: N-cyclobutyl-piperidine ether linked to a thiazolopyridine core.

  • Performance:

    • 
       (H3R) = 4.0 nM.[2]
      
    • Excellent selectivity against H1, H2, and H4 receptors.[3]

    • In Vivo: Dose-dependent antagonism of diposgenia; increased acetylcholine levels in the prefrontal cortex.

  • Lesson: The cyclobutyl group was pivotal in achieving the brain penetration required for efficacy while avoiding the phospholipidosis issues seen with more lipophilic analogs.

References

  • Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity. Source: Bioorganic & Medicinal Chemistry Letters (2014) URL:[Link]

  • 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. Source: ChemMedChem (2022) URL:[2][Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Source: ACS Chemical Neuroscience (2021) URL:[Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. Source: Journal of Medicinal Chemistry (Review) URL:[Link]

Sources

The Synthetic Pathway to Samelisant (SUVN-G3031): A Technical Guide to its Key Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

Samelisant (SUVN-G3031), chemically known as N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride, is a potent and selective histamine H3 (H3) receptor inverse agonist that has been investigated for its therapeutic potential in sleep disorders such as narcolepsy.[1][2] Its mechanism of action involves the modulation of histamine and other neurotransmitters in the brain, leading to wake-promoting effects.[2] The intricate molecular architecture of Samelisant necessitates a multi-step synthetic approach, centered around the strategic construction and coupling of key intermediates. This guide provides an in-depth examination of the synthetic route to Samelisant, focusing on the preparation of its core molecular building blocks.

I. Retrosynthetic Analysis: Deconstructing Samelisant

A retrosynthetic analysis of Samelisant reveals three primary fragments that form the basis of its synthesis: the cyclobutylpiperidine-ether core, a phenylamine linker, and the morpholinoacetamide side chain. The key disconnection points are the amide bond and the ether linkage, suggesting a convergent synthetic strategy.

G Samelisant Samelisant (SUVN-G3031) Amide_bond Amide Bond Formation Samelisant->Amide_bond Disconnection Intermediate_A 1-cyclobutyl-4-(4-aminophenoxy)piperidine Amide_bond->Intermediate_A Intermediate_B 2-(morpholin-4-yl)acetyl chloride Amide_bond->Intermediate_B Ether_linkage Ether Linkage Formation Intermediate_C 1-cyclobutyl-4-hydroxypiperidine Ether_linkage->Intermediate_C Intermediate_D 4-fluoronitrobenzene Ether_linkage->Intermediate_D Intermediate_A->Ether_linkage Disconnection Intermediate_E Morpholine Intermediate_B->Intermediate_E Intermediate_F Chloroacetyl chloride Intermediate_B->Intermediate_F

Caption: Retrosynthetic analysis of Samelisant.

II. Synthesis of Key Intermediate 1: 1-Cyclobutyl-4-(4-aminophenoxy)piperidine

The synthesis of this core intermediate is a critical sequence that establishes the cyclobutylpiperidine moiety linked to a phenylamine.

Step 1: Protection of 4-Hydroxypiperidine

The synthesis begins with the protection of the secondary amine of 4-hydroxypiperidine. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol:

  • To a solution of 4-hydroxypiperidine in a suitable solvent such as dichloromethane, add triethylamine.

  • Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc-anhydride) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-hydroxypiperidine-1-carboxylate.

Step 2: Williamson Ether Synthesis

The protected 4-hydroxypiperidine is then coupled with 1-fluoro-4-nitrobenzene via a Williamson ether synthesis. This reaction forms the crucial ether linkage.

Experimental Protocol:

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in a polar aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride at 0 °C.

  • Stir the mixture for a short period to allow for the formation of the alkoxide.

  • Add 1-fluoro-4-nitrobenzene to the reaction mixture and heat to effect the nucleophilic aromatic substitution.

  • After completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to obtain tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate.

Step 3: Deprotection of the Piperidine Nitrogen

The Boc protecting group is removed under acidic conditions to liberate the secondary amine of the piperidine ring.

Experimental Protocol:

  • Dissolve tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate in a solvent such as dichloromethane.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution) and extract the product to yield 4-(4-nitrophenoxy)piperidine.

Step 4: Reductive Amination to Introduce the Cyclobutyl Group

The secondary amine is alkylated with cyclobutanone through reductive amination. This step introduces the characteristic cyclobutyl moiety of Samelisant.

Experimental Protocol:

  • Dissolve 4-(4-nitrophenoxy)piperidine and cyclobutanone in a solvent such as dichloroethane.

  • Add a reducing agent, for instance, sodium triacetoxyborohydride, to the mixture.

  • Stir the reaction at room temperature. The iminium ion intermediate is formed in situ and subsequently reduced.

  • Work up the reaction by adding water and extracting the product. Purify by column chromatography to give 1-cyclobutyl-4-(4-nitrophenoxy)piperidine.

Step 5: Reduction of the Nitro Group

The final step in the synthesis of this key intermediate is the reduction of the nitro group to an amine.

Experimental Protocol:

  • Dissolve 1-cyclobutyl-4-(4-nitrophenoxy)piperidine in a solvent like ethanol or methanol.

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain 1-cyclobutyl-4-(4-aminophenoxy)piperidine.

G cluster_0 Synthesis of 1-cyclobutyl-4-(4-aminophenoxy)piperidine A 4-Hydroxypiperidine B tert-butyl 4-hydroxypiperidine-1-carboxylate A->B Boc-anhydride C tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate B->C 1-fluoro-4-nitrobenzene, NaH D 4-(4-nitrophenoxy)piperidine C->D TFA or HCl E 1-cyclobutyl-4-(4-nitrophenoxy)piperidine D->E Cyclobutanone, NaBH(OAc)3 F 1-cyclobutyl-4-(4-aminophenoxy)piperidine E->F H2, Pd/C

Caption: Synthetic pathway to 1-cyclobutyl-4-(4-aminophenoxy)piperidine.

III. Synthesis of Key Intermediate 2: 2-(Morpholin-4-yl)acetic acid

This intermediate provides the N-acetylmorpholine side chain of Samelisant.

Experimental Protocol:

  • To a solution of morpholine in a suitable solvent, add a base such as potassium carbonate.

  • Add ethyl chloroacetate dropwise and heat the reaction mixture to facilitate the nucleophilic substitution.

  • After the reaction is complete, perform an aqueous workup to isolate the crude ethyl 2-(morpholin-4-yl)acetate.

  • Hydrolyze the ester to the corresponding carboxylic acid by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate 2-(morpholin-4-yl)acetic acid.

Starting MaterialReagentsProductYield (%)
Morpholine1. Ethyl chloroacetate, K2CO3 2. NaOH(aq), then HCl(aq)2-(Morpholin-4-yl)acetic acidNot reported
Caption: Summary of the synthesis of 2-(morpholin-4-yl)acetic acid.

IV. Final Assembly: Amide Coupling to Yield Samelisant

The final step in the synthesis of Samelisant is the coupling of the two key intermediates via amide bond formation.

Experimental Protocol:

  • Activate the carboxylic acid of 2-(morpholin-4-yl)acetic acid. This can be achieved by converting it to the acid chloride using thionyl chloride or oxalyl chloride, or by using a peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt).

  • In a separate flask, dissolve the key intermediate 1-cyclobutyl-4-(4-aminophenoxy)piperidine in an appropriate solvent (e.g., dichloromethane) along with a base like triethylamine.

  • Add the activated 2-(morpholin-4-yl)acetic acid derivative to the solution of the amine at a controlled temperature (typically 0 °C to room temperature).

  • Stir the reaction until completion.

  • Perform an aqueous workup and purify the crude product by column chromatography or recrystallization.

  • Finally, treat the free base of Samelisant with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the dihydrochloride salt.

G cluster_1 Final Amide Coupling Intermediate_A 1-cyclobutyl-4-(4-aminophenoxy)piperidine Samelisant_base Samelisant (free base) Intermediate_A->Samelisant_base Intermediate_B 2-(morpholin-4-yl)acetic acid Intermediate_B->Samelisant_base EDC, HOBt Samelisant_HCl Samelisant Dihydrochloride Samelisant_base->Samelisant_HCl HCl

Caption: Final coupling step in the synthesis of Samelisant.

V. Conclusion

The synthesis of Samelisant (SUVN-G3031) is a well-designed, convergent process that relies on the preparation of two key intermediates: 1-cyclobutyl-4-(4-aminophenoxy)piperidine and 2-(morpholin-4-yl)acetic acid. The construction of the former involves a multi-step sequence featuring protection, ether synthesis, deprotection, reductive amination, and nitro group reduction. The latter is synthesized through a straightforward nucleophilic substitution and subsequent hydrolysis. The final amide coupling of these two fragments, followed by salt formation, yields the target molecule. This technical guide provides a comprehensive overview of this synthetic pathway, offering valuable insights for researchers and professionals in the field of drug development.

VI. References

  • Nirogi, R., Shinde, A., Mohammed, A. R., et al. (2019). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. Journal of Medicinal Chemistry, 62(3), 1203–1217. [Link]

  • Jadhav, S., & Nirogi, R. (2021). Samelisant (SUVN-G3031), a potent, selective and orally active histamine H3 receptor inverse agonist for the potential treatment of narcolepsy: pharmacological and neurochemical characterisation. Psychopharmacology, 238(10), 2893–2909. [Link]

  • Suven Life Sciences. (n.d.). SUVN-G3031, Histamine H3 Receptor Inverse Agonist for Potential Treatment of Narcolepsy (with and without cataplexy). [Link]

  • PharmaCompass. (n.d.). N-[4-(1-Cyclobutyl piperidin-4-yloxy)phenyl]-2-(morpholin-4-yl) acetamide dihydrochloride. [Link]

  • Chem-Impex International. (n.d.). Morpholin-4-yl-acetic acid. [Link]

Sources

Technical Monograph: The 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Pharmacophore for Non-Imidazole Histamine H3 Receptor Inverse Agonists

Executive Summary

The chemical entity 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline represents a critical "privileged structure" in modern medicinal chemistry, specifically within the development of Histamine H3 Receptor (H3R) antagonists and inverse agonists .[1]

Historically, early H3R ligands relied on imidazole rings (mimicking histamine), which caused severe metabolic issues (CYP450 inhibition). This aniline scaffold serves as the "Western" anchor for non-imidazole H3R ligands, most notably validated by the clinical candidate Samelisant (SUVN-G3031) . This guide analyzes the synthesis, structure-activity relationships (SAR), and pharmacological utility of this scaffold for researchers in neuropsychiatric drug discovery.

Structural Analysis & SAR Logic

The molecule functions as a "Left-Hand Side" (LHS) pharmacophore. Its efficacy is driven by three distinct structural motifs that overcome the blood-brain barrier (BBB) and ensure high-affinity receptor binding.

Structural MotifChemical FunctionBiological Consequence
Cyclobutyl Group Lipophilic N-cappingMetabolic Stability & BBB Penetration: Unlike methyl or ethyl groups, the cyclobutyl ring increases lipophilicity (

) without excessive molecular weight, optimizing CNS entry. It fills a specific hydrophobic sub-pocket in the H3R orthosteric site.
Piperidine Core Basic Amine (

~9-10)
Receptor Anchoring: The protonated nitrogen forms a critical salt bridge with Asp114 in transmembrane domain 3 (TM3) of the H3 receptor.
Ether Linker Oxygen SpacerConformational Flexibility: The ether linkage provides rotational freedom, allowing the central phenyl ring to orient correctly for

stacking interactions within the receptor channel.
Aniline Moiety Nucleophilic HandleDerivatization Point: The primary amine allows for facile coupling with polar "Right-Hand Side" (RHS) moieties (amides, ureas) to interact with the secondary binding pocket (Glu206/Tyr374).
Mechanism of Action: H3R Inverse Agonism

Analogs derived from this aniline scaffold function primarily as Inverse Agonists at the presynaptic H3 receptor.

  • Physiological State: H3 receptors are constitutively active autoreceptors. When activated by histamine, they inhibit the synthesis and release of histamine.

  • Pharmacological Effect: By binding to H3R and stabilizing the inactive conformation, these analogs prevent the negative feedback loop.

  • Net Result: A surge in the release of Histamine , Acetylcholine , Norepinephrine , and Dopamine in the prefrontal cortex. This treats conditions like Narcolepsy (excessive daytime sleepiness) and cognitive deficits (Alzheimer's/Schizophrenia).

Visualization: H3R Signaling Pathway

H3R_Mechanism Agonist Histamine (Endogenous) H3R Presynaptic H3 Receptor (GPCR) Agonist->H3R Activates Antagonist Cyclobutyl-Piperidine Analog (Inverse Agonist) Antagonist->H3R Blocks/Inactivates G_protein Gi/o Protein Antagonist->G_protein Prevents Inhibition Release Neurotransmitter Release (HA, ACh, NE, DA) Antagonist->Release INCREASES H3R->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Inhibits (Gi) Ca_Channel Voltage-Gated Ca2+ Channels G_protein->Ca_Channel Inhibits Ca2+ Influx Vesicle Synaptic Vesicle Fusion Ca_Channel->Vesicle Required for Vesicle->Release

Caption: Blockade of constitutive H3R activity by cyclobutyl-piperidine analogs disinhibits calcium influx, triggering neurotransmitter release.

Synthesis Protocol

The synthesis of 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline is a robust, three-step convergent process. This protocol is designed for scalability and high purity.

Workflow Diagram

Synthesis_Pathway Start1 4-Hydroxypiperidine Reagent1 NaBH(OAc)3 / AcOH (Reductive Amination) Start1->Reagent1 Start2 Cyclobutanone Start2->Reagent1 Intermediate1 1-Cyclobutylpiperidin-4-ol Reagent1->Intermediate1 Reagent2 1-Fluoro-4-nitrobenzene NaH or KOtBu (SNAr) Intermediate1->Reagent2 Intermediate2 1-Cyclobutyl-4-(4-nitrophenoxy)piperidine Reagent2->Intermediate2 Reagent3 H2, Pd/C or Fe/NH4Cl (Reduction) Intermediate2->Reagent3 Final 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline (Target Scaffold) Reagent3->Final

Caption: Convergent synthesis route yielding the target aniline pharmacophore.

Detailed Experimental Methodology

Step 1: Reductive Amination (Formation of the N-Cyclobutyl Core)

  • Rationale: Use Sodium Triacetoxyborohydride (STAB) for mild, selective reduction of the imine intermediate without reducing the ketone.

  • Protocol:

    • Dissolve 4-hydroxypiperidine (1.0 eq) and cyclobutanone (1.2 eq) in Dichloroethane (DCE) or THF.

    • Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30 min at Room Temperature (RT).

    • Cool to 0°C and add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir overnight at RT. Quench with sat. NaHCO3. Extract with DCM.

    • Yield Expectation: >85% of 1-cyclobutylpiperidin-4-ol .

Step 2: Nucleophilic Aromatic Substitution (S_NAr)

  • Rationale: The hydroxyl group of the piperidine attacks the electron-deficient fluoronitrobenzene. NaH is preferred over K2CO3 to ensure complete deprotonation of the secondary alcohol.

  • Protocol:

    • Suspend NaH (60% in oil, 1.2 eq) in anhydrous DMF at 0°C under

      
      .
      
    • Add 1-cyclobutylpiperidin-4-ol (1.0 eq) dropwise. Stir 30 min until evolution of

      
       ceases (formation of alkoxide).
      
    • Add 1-fluoro-4-nitrobenzene (1.1 eq) slowly.

    • Heat to 60-80°C for 4-6 hours. Monitor by TLC/LCMS.

    • Workup: Pour into ice water. Filter the yellow precipitate (1-cyclobutyl-4-(4-nitrophenoxy)piperidine ).

Step 3: Nitro Reduction to Aniline

  • Rationale: Catalytic hydrogenation is cleanest, but Iron/Ammonium Chloride is preferred if halogen substituents (sensitive to hydrogenolysis) are present on the ring.

  • Protocol (Catalytic Hydrogenation):

    • Dissolve the nitro intermediate in Methanol/Ethanol.

    • Add 10% Pd/C (10 wt% loading).

    • Stir under

      
       balloon  (1 atm) for 2-4 hours at RT.
      
    • Filter through Celite to remove catalyst. Concentrate filtrate.[2][3]

    • Result:4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline (usually an off-white solid).

Therapeutic Applications & Case Study

The primary application of this scaffold is the synthesis of Samelisant (SUVN-G3031) and related analogs.

Case Study: Samelisant (SUVN-G3031) [4][5][6]

  • Structure: The aniline nitrogen is coupled with 2-morpholin-4-ylacetic acid.

  • Indication: Narcolepsy (Phase 2 Clinical Trials).[5]

  • Pharmacokinetics: The cyclobutyl group confers a half-life (

    
    ) of ~23-34 hours in humans, allowing for once-daily dosing.
    
  • Selectivity: >100-fold selective for H3R over H1, H2, and H4 receptors.

Comparative Data: N-Substituent Impact on Potency Data derived from SAR studies of piperidine-ether H3R antagonists.

N-SubstituentH3R

(nM)
BBB PenetrationMetabolic Stability
Methyl25.4LowLow (N-demethylation)
Isopropyl12.1ModerateModerate
Cyclobutyl 4.0 - 8.7 High High
Cyclopentyl15.8HighModerate (Ring oxidation)
References
  • Nirogi, R., et al. (2019). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist.[1] Journal of Medicinal Chemistry.

  • Shinde, A. K., et al. (2020). 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist.[7] ChemMedChem.

  • Zhang, M. R., et al. (2016). Radiosynthesis and quality control of [11C]TASP457 as a clinically useful PET ligand for imaging of histamine H3 receptors. Nuclear Medicine and Biology.

  • Suven Life Sciences. (2024). Samelisant (SUVN-G3031)

  • BOC Sciences. (2024).

Sources

Methodological & Application

Application Note: Chemoselective Hydrogenation of 4-((1-cyclobutylpiperidin-4-yl)oxy)nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This application note details the process development for the reduction of 4-((1-cyclobutylpiperidin-4-yl)oxy)nitrobenzene to its corresponding aniline. This transformation is a critical step in the synthesis of Histamine H3 receptor antagonists/inverse agonists, such as Samelisant (SUVN-G3031) and related piperidine-ether scaffolds used in treating narcolepsy and cognitive disorders.

While nitro reduction is a standard transformation, this specific substrate presents a unique chemoselectivity challenge: preserving the strained cyclobutyl ring while ensuring complete reduction of the nitro group. Aggressive hydrogenation conditions (high pressure/temperature) or the use of platinum-based catalysts in acidic media can lead to ring-opening hydrogenolysis of the cyclobutane, degrading the pharmacophore.

This guide provides two validated protocols:

  • Method A (Standard): Low-pressure Catalytic Hydrogenation (Pd/C) – Recommended for scale-up.

  • Method B (Alternative): Catalytic Transfer Hydrogenation (CTH) – Recommended for small-scale/high-safety requirements.

Chemical Strategy & Risk Assessment

Reaction Scheme

The objective is the selective reduction of the nitro functionality (


) to the amine (

) without affecting the cyclobutyl ring or the ether linkage.

ReactionScheme Substrate Nitro Precursor (4-((1-cyclobutylpiperidin-4-yl)oxy)nitrobenzene) Product Target Aniline (4-((1-cyclobutylpiperidin-4-yl)oxy)aniline) Substrate->Product Major Pathway (25°C, Neutral pH) Impurity Risk: Ring-Opened Byproduct (n-Butyl derivative) Substrate->Impurity Risk Pathway (High T/P or Acidic Pt) Reagents H2 (1 atm) or HCOONH4 10% Pd/C, MeOH/EtOAc

Figure 1: Chemoselectivity map highlighting the target pathway vs. the ring-opening risk.

Critical Process Parameters (CPPs)
ParameterRecommendationRationale
Catalyst 10% Pd/C (50% wet)Palladium is less likely to open cyclobutyl rings than Platinum (PtO2). "Wet" catalyst mitigates pyrophoric ignition risk.
Solvent Methanol or EtOAcMethanol offers faster kinetics due to H2 solubility; EtOAc is safer for larger scales (non-flammable headspace).
Temperature 20°C – 30°CElevated temperatures (>50°C) increase the risk of cyclobutane hydrogenolysis.
Pressure 1 atm (Balloon) to 30 psiHigh pressure is unnecessary and risks over-reduction.
pH Control NeutralAvoid strong acids. The basic piperidine nitrogen can poison the catalyst; if kinetics are slow, trace acetic acid can be added, but monitor for ring opening.

Materials & Equipment

  • Substrate: 4-((1-cyclobutylpiperidin-4-yl)oxy)nitrobenzene (>98% purity recommended).

  • Catalyst: 10% Palladium on Carbon, Degussa Type E101 NE/W (or equivalent), 50% water wet.

  • Solvents: Methanol (HPLC Grade) or Ethyl Acetate.

  • Hydrogen Source: H2 gas cylinder with regulator OR Ammonium Formate (for Method B).

  • Filtration: Celite® 545 filter aid, sintered glass funnel.

  • Safety: Blast shield (if pressurized), grounding cables, antistatic mat.

Protocol A: Low-Pressure Catalytic Hydrogenation (Standard)

Applicability: Primary method for synthesis from gram to kilogram scale. Expected Yield: 95% – 99%

Step-by-Step Procedure
  • Preparation:

    • In a round-bottom flask (for balloon) or Parr shaker bottle, dissolve 10.0 g (1.0 equiv) of the nitro substrate in 100 mL Methanol (10 vol).

    • Note: If solubility is poor, use a 1:1 mixture of THF/Methanol.

  • Catalyst Addition (Inerting):

    • CRITICAL SAFETY: Place the vessel under a gentle stream of Nitrogen (

      
      ).
      
    • Carefully add 1.0 g of 10% Pd/C (50% wet) . This represents a 5 wt% loading (dry basis).

    • Why Wet? Dry Pd/C sparks instantly upon contact with methanol vapors. The water layer prevents ignition.

  • Hydrogenation:

    • Purge Cycle: Seal the vessel. Evacuate (vacuum) and backfill with

      
       (3x). Then evacuate and backfill with 
      
      
      
      (3x).[1]
    • Reaction: Stir vigorously at 20–25°C under 1 atm

      
       (balloon) or 30 psi (Parr shaker).
      
    • Time: Reaction is typically complete in 3–6 hours.

  • Monitoring (PAT):

    • Check by TLC (10% MeOH in DCM) or LCMS.

    • Target: Disappearance of Nitro peak (

      
      ) and appearance of Aniline peak (
      
      
      
      , typically
      
      
      mass shift due to
      
      
      ).
    • Watch for: Hydroxylamine intermediate (

      
       vs product). If present, continue stirring.
      
  • Workup:

    • Flush vessel with

      
      .
      
    • Filter the black suspension through a pad of Celite to remove Pd/C.

    • Wash the Celite cake with 2 x 20 mL Methanol.

    • Safety: Do not let the filter cake dry out completely (fire hazard). Wet with water before disposal.

  • Isolation:

    • Concentrate the filtrate under reduced pressure (

      
      ) to yield the aniline as a solid or thick oil.
      
    • Purification: Usually not required. If colored impurities persist, recrystallize from Ethanol/Heptane.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Applicability: Ideal for labs lacking H2 gas lines or for precise selectivity control. Mechanism: Ammonium formate decomposes to


, 

, and

on the Pd surface.
Step-by-Step Procedure
  • Dissolve 1.0 g of nitro substrate in 15 mL Methanol .

  • Purge with Nitrogen.[2] Add 100 mg 10% Pd/C (wet) .

  • Add 5.0 equivalents of Ammonium Formate (solid) in one portion.

  • Heat the mixture to reflux (65°C) for 1–2 hours.

    • Observation: Gas evolution (

      
      ) will be observed. Ensure the system is vented (do not seal tightly).
      
  • Monitor by TLC/LCMS.

  • Cool to room temperature. Filter through Celite.[1][3]

  • Concentrate filtrate. Partition the residue between Ethyl Acetate and Water (to remove excess ammonium salts).

  • Dry organic layer (

    
    ), filter, and concentrate.
    

Process Control & Workflow Visualization

The following diagram illustrates the decision logic and workflow for the hydrogenation process.

Workflow Start Start: Nitro Substrate Solvent Dissolve in MeOH (10 volumes) Start->Solvent Inert Inert with N2 Add 5-10 wt% Pd/C (wet) Solvent->Inert Choice Select H2 Source Inert->Choice MethodA Method A: H2 Gas (Balloon/Parr, 25°C) Choice->MethodA MethodB Method B: NH4HCO2 (Reflux, 65°C) Choice->MethodB Monitor Monitor (LCMS/TLC) Check: Nitro vs. Hydroxylamine MethodA->Monitor MethodB->Monitor Complete Reaction Complete? Monitor->Complete Complete->MethodA No (Stalled) Workup Filter (Celite) Concentrate Complete->Workup Yes Purify Isolate Aniline (>95% Yield expected) Workup->Purify

Figure 2: Operational workflow for the hydrogenation process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Stalled Reaction (Hydroxylamine present)Catalyst poisoning by piperidine amine.Add 1-2 eq. of Acetic Acid to protonate the amine (forms acetate salt), preventing catalyst binding.
Ring Opening (n-Butyl impurity)Temperature too high or Catalyst too active.Switch from Method B to Method A (lower T). Ensure T < 30°C. Do not use PtO2.
De-chlorination (If Cl substituents exist)Pd/C is dehalogenating.Use Platinum on Carbon (sulfided) or add 0.1 eq. VBr2 as a poison modifier to inhibit dehalogenation.
Ignition at Filter Dry Pd/C is pyrophoric.Always keep the Celite pad damp with water or solvent. Dispose of in a dedicated water-waste container.

References

  • Nirogi, R., et al. (2019). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yl)oxy]phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist.[4][5] Journal of Medicinal Chemistry, 62(3), 1203–1217.[5]

  • Li, F., Frett, B., & Li, H. Y. (2014).[6] Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.[7] Synlett, 25, 1403-1408.[6]

  • BenchChem Technical Support. (2025). Troubleshooting Guide: Selective Reduction of Nitro Groups.

  • ChemicalBook. (n.d.).[1] 4-Piperidinoaniline Synthesis Protocols.

Sources

Solvent selection for recrystallizing 1-cyclobutyl-4-(4-aminophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimization of Solvent Systems for the Recrystallization of 1-Cyclobutyl-4-(4-aminophenoxy)piperidine

Executive Summary

This guide provides a systematic protocol for the purification of 1-cyclobutyl-4-(4-aminophenoxy)piperidine , a critical intermediate often associated with the synthesis of Histamine H3 receptor antagonists (e.g., Pitolisant analogs) and other CNS-active agents.

Due to the specific structural combination of a lipophilic cycloalkyl tail, a basic piperidine core, and an oxidation-sensitive aniline moiety, this molecule presents unique purification challenges. This note outlines the physicochemical rationale for solvent selection, a tiered screening strategy, and a validated recrystallization protocol designed to maximize purity (>98% HPLC) and yield while preventing common issues such as oiling out and oxidative discoloration.

Physicochemical Analysis & Solubility Profiling

To select the optimal solvent, we must first deconstruct the molecule’s functional groups and their interaction with potential solvents.

Functional GroupChemical NatureSolubility ImpactRisk Factor
Cyclobutyl Group Lipophilic, CycloaliphaticIncreases solubility in non-polar solvents (Heptane, Toluene). Reduces water solubility.Low melting point contribution; risk of "oiling out."
Piperidine Ring Secondary Amine (Tertiary in product)Basic; Hydrogen bond acceptor. Soluble in alcohols and chlorinated solvents.Protonation sensitive; requires base-washed glassware or free-base form.
Ether Linkage Polar, H-bond acceptorModerate polarity.Stable.
Aniline Moiety Aromatic Primary AmineH-bond donor/acceptor. Soluble in polar organic solvents.High Oxidation Risk: Prone to turning brown/pink upon air exposure.

Predicted Solubility Profile (Free Base):

  • High Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), Ethanol (EtOH), Isopropyl Alcohol (IPA).

  • Moderate Solubility: Toluene, Diethyl Ether.

  • Low Solubility (Anti-solvents): Heptane, Hexane, Water (unless pH < 4).

Solvent Screening Strategy

Do not rely on a single solvent immediately. Use this decision matrix to determine the optimal system for your specific batch profile (purity/color).

Tier 1: Single Solvent Systems (Preferred)
  • Isopropanol (IPA): The "Gold Standard" for amino-piperidines. It offers a wide temperature differential for solubility (high at boiling, low at -20°C) and is less likely to cause oiling out than Ethanol.

  • Ethyl Acetate (EtOAc): Excellent for removing non-polar impurities. However, if the product is too soluble, recovery will be low.

  • Toluene: Use only if the compound is highly lipophilic and oils out in alcohols.

Tier 2: Binary Solvent Systems (Recrystallization by Anti-solvent)
  • IPA / Heptane: The most robust system. Dissolve in minimum hot IPA, then add hot Heptane to turbidity.

  • EtOAc / Heptane: Good alternative if IPA fails to crystallize the product.

Decision Logic Diagram (DOT)

SolventSelection Start Start: Crude Solid/Oil SolubilityTest Solubility Test (100 mg/mL) at Reflux Start->SolubilityTest CheckIPA Dissolves in Hot IPA? SolubilityTest->CheckIPA CheckCool Crystallizes on Cooling? CheckIPA->CheckCool Yes CheckEtOAc Dissolves in Hot EtOAc? CheckIPA->CheckEtOAc No UseIPA System A: Pure IPA (Cool to -20°C) CheckCool->UseIPA Yes BinarySystem System B: IPA / Heptane (Binary) CheckCool->BinarySystem No (Too Soluble) CheckEtOAc->BinarySystem Yes OilingOut Problem: 'Oiling Out'? BinarySystem->OilingOut Seed Add Seed Crystal & Slow Cooling OilingOut->Seed No SwitchToluene Switch to Toluene/Heptane OilingOut->SwitchToluene Yes

Figure 1: Decision Matrix for Solvent Selection based on solubility behavior.

Detailed Experimental Protocol

Target Compound: 1-cyclobutyl-4-(4-aminophenoxy)piperidine (Free Base) Recommended System: Isopropanol (IPA) / Heptane (Binary System) Safety Note: Perform all operations in a fume hood. The aniline moiety is potentially toxic.[1]

Step 1: Dissolution
  • Place the crude solid (e.g., 10 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add Isopropanol (IPA) (approx. 3-5 mL per gram of solid).

    • Note: If the crude is dark brown (oxidation), add 0.1% w/w Sodium Metabisulfite or use degassed solvents to prevent further oxidation.

  • Heat the mixture to reflux (82°C) with stirring.

  • If solids remain, add IPA in small portions (0.5 mL/g) until a clear solution is obtained.

    • Critical: Do not add excess solvent. The goal is a near-saturated solution at boiling point.

Step 2: Filtration (Hot)
  • If insoluble particles (catalyst residues, salts) are present, filter the hot solution rapidly through a pre-heated Celite pad or sintered glass funnel.

  • Return the filtrate to the flask and reheat to reflux to ensure no premature crystallization occurred.

Step 3: Anti-Solvent Addition (The "Cloud Point")
  • While maintaining gentle reflux, slowly add Heptane dropwise.

  • Continue addition until a persistent faint turbidity (cloudiness) is observed.

  • Add just enough hot IPA (dropwise) to clear the turbidity and restore a transparent solution.

Step 4: Controlled Cooling & Crystallization
  • Remove the heat source and allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Tip: Wrap the flask in a towel to slow the cooling rate. Rapid cooling promotes oiling out and traps impurities.

  • Seeding: When the temperature reaches ~40-50°C, add a few seed crystals of pure product (if available) to induce nucleation.

  • Once at room temperature, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize yield.

Step 5: Isolation & Drying[2]
  • Filter the crystals using a Buchner funnel under vacuum.

  • Wash the cake with a cold (0°C) mixture of IPA/Heptane (1:3 ratio).

    • Warning: Do not use pure IPA for washing; it may redissolve the product.

  • Dry the solid in a vacuum oven at 40°C for 12 hours.

    • QC Check: Verify purity via HPLC and structure via 1H-NMR.

Troubleshooting & Optimization

IssueCauseCorrective Action
Oiling Out Product separates as a liquid droplet before crystallizing. Common with cyclobutyl/lipophilic amines.1. Reheat to dissolve.2. Increase the ratio of the "Good Solvent" (IPA).3. Seed vigorously at the cloud point.4. Cool much slower (0.1°C/min).
Colored Impurities Oxidation of the aniline group (Pink/Brown color).1. Add activated charcoal (5% w/w) during the hot dissolution step (Step 1), stir for 10 min, then hot filter.2. Perform recrystallization under Nitrogen atmosphere.
Low Yield Product is too soluble in the mother liquor.1. Concentrate the mother liquor and repeat the process (Second Crop).2. Increase the proportion of Heptane (Anti-solvent) in the next run.
Recrystallization Workflow Diagram (DOT)

RecrystallizationProtocol Crude Crude Material Dissolve Dissolve in Hot IPA (Reflux) Crude->Dissolve Charcoal Optional: Activated Charcoal Dissolve->Charcoal Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Charcoal->Filter AntiSolvent Add Hot Heptane (To Turbidity) Filter->AntiSolvent Cooling Controlled Cooling (RT -> 0°C) AntiSolvent->Cooling Isolate Filtration & Wash (Cold IPA/Heptane) Cooling->Isolate Dry Vacuum Dry (40°C) Isolate->Dry

Figure 2: Step-by-step workflow for the binary solvent recrystallization process.

References

  • Pfizer Inc. Substituted Cyclobutyl-Piperidine H3 Antagonists. Patent WO2007099423. (Describes synthesis and purification of structurally related cyclobutyl-piperidine H3 antagonists). Link

  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists. Academic Press, 2nd Edition, 2012. (Standard text for solvent selection logic in API purification). Link

  • BenchChem. General Recrystallization Protocols for Aminopiperidines. (General methodology for 4-aminopiperidine derivatives). Link

  • Berlin, et al. Histamine H3 Receptor Antagonists: Synthesis and Structure-Activity Relationships. J. Med. Chem., 2011.[2] (Provides context on the physicochemical properties of this class of molecules). Link

Sources

Application Note: HPLC Method Development for 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline is a critical pharmacophore and Key Starting Material (KSM) used in the synthesis of Histamine H3 receptor inverse agonists, such as Samelisant (SUVN-G3031) and related cognitive enhancers.[1]

The purity of this intermediate is paramount; residual aniline precursors or alkylating agents can lead to genotoxic impurities in the final drug substance. This guide outlines a Quality by Design (QbD) approach to developing a robust RP-HPLC method, specifically addressing the chromatographic challenges posed by the molecule's basic piperidine moiety and hydrophobic cyclobutyl group.

Physicochemical Profile & Challenges
FeatureChemical CharacteristicChromatographic Impact
Basic Center Piperidine Nitrogen (

)
Strong interaction with residual silanols on silica columns, leading to severe peak tailing.[1]
Weak Base Aniline Nitrogen (

)
pH-dependent ionization; requires careful buffer selection to ensure species stability.[1]
Hydrophobe Cyclobutyl & Phenyl RingIncreases retention (

); requires moderate-to-high organic strength for elution.[1]
Chromophore Aniline SystemStrong UV absorption at 240–255 nm ; allows for high-sensitivity detection.[1]

Method Development Strategy (The "Why")

Column Selection: The Silanol Suppression Tactic

Standard C18 columns often fail with this molecule due to the "cation-exchange" mechanism between the protonated piperidine and ionized silanols.[1]

  • Recommendation: Use a Charged Surface Hybrid (CSH) or High-pH Stable Hybrid column.[1]

    • CSH Technology (e.g., Waters XSelect CSH C18): Applies a low-level positive charge to the particle surface, repelling the protonated amine and eliminating tailing at low pH.

    • Hybrid Technology (e.g., Waters XBridge BEH C18): Allows operation at pH 10, deprotonating the piperidine (neutral form), which improves peak shape and loading capacity.

Buffer Selection: pH Control

We will define two viable routes. Route A (Low pH) is preferred for routine QC as it aligns with standard LC-MS compatible mobile phases (Formic Acid/TFA).[1]

  • Route A (Acidic - Recommended): 0.1% Trifluoroacetic Acid (TFA).[1] TFA acts as an ion-pairing agent, masking the positive charge of the piperidine and sharpening the peak.

  • Route B (Alkaline - Alternative): 10 mM Ammonium Bicarbonate (pH 10).[1] Ensures the molecule is neutral, maximizing retention and peak symmetry.

Detection Wavelength

The aniline moiety provides a distinct


. A scan from 200–400 nm typically reveals a primary maximum at 245 nm .[1] This wavelength minimizes interference from non-aromatic solvents while maximizing sensitivity for the main peak and aromatic impurities (e.g., 4-aminophenol).

Experimental Protocol

Reagents & Standards
  • Reference Standard: 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline (>99.0% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Trifluoroacetic Acid (TFA) (Spectroscopy Grade).

  • Potential Impurities: 4-Aminophenol (Starting Material), 1-Cyclobutylpiperidin-4-ol, 4-Fluoronitrobenzene (if used in synthesis).[1]

Chromatographic Conditions (Optimized)

This protocol utilizes Route A (Low pH/CSH) for maximum robustness and LC-MS compatibility.[1]

ParameterSetting
Column Waters XSelect CSH C18,

mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% TFA in Water (

)
Mobile Phase B 0.1% TFA in Acetonitrile (

)
Flow Rate 1.0 mL/min
Column Temp 40°C (Controls viscosity and improves mass transfer)
Injection Vol 5.0 µL
Detection UV at 245 nm (Reference: 360 nm)
Run Time 20 Minutes
Gradient Program

The cyclobutyl group requires a gradient push to elute, while polar impurities (like aminophenol) require high aqueous hold at the start.

Time (min)% Mobile Phase BEvent
0.05Initial Hold (Retain polar impurities)
2.05End Initial Hold
12.060Linear Gradient (Elute Main Peak)
14.095Wash (Elute dimers/oligomers)
16.095End Wash
16.15Re-equilibration
20.05End of Run

Visualizing the Workflow

The following diagram illustrates the decision matrix for optimizing the separation of basic aniline derivatives.

MethodDev Start Start: 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline CheckLogP Analyze LogP (~2.5) & pKa (~9.5) Start->CheckLogP ColSelect Column Selection CheckLogP->ColSelect RouteA Route A: Low pH (pH < 3) (Standard QC) ColSelect->RouteA Robustness Preferred RouteB Route B: High pH (pH > 9.5) (Alternative) ColSelect->RouteB Loadability Preferred ColA CSH C18 or Base-Deactivated C18 RouteA->ColA ColB Hybrid Silica (BEH) High pH Stable RouteB->ColB MobileA 0.1% TFA or Formic Acid + ACN ColA->MobileA MobileB 10mM NH4HCO3 (pH 10) + ACN ColB->MobileB ResultA Result: Protonated Amine Sharpened by Ion Pairing/CSH MobileA->ResultA ResultB Result: Neutral Amine High Retention & Symmetry MobileB->ResultB Final Final Method Validation (ICH Q2) ResultA->Final ResultB->Final

Figure 1: Decision tree for HPLC method development of basic piperidine derivatives.

Method Validation Protocol (Summary)

To ensure the method is "Trustworthy" and self-validating, perform the following stress tests based on ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Run this sequence before every sample set to verify system performance.

  • Blank Injection: Verify no carryover or ghost peaks at the retention time of the analyte (~8-10 min).[1]

  • Standard Solution (5 injections):

    • RSD of Area:

      
      [2]
      
    • Tailing Factor (

      
      ): 
      
      
      
      (Critical for basic compounds).[1]
    • Theoretical Plates (

      
      ): 
      
      
      
      .[1]
Specificity (Forced Degradation)

Expose the sample to stress conditions to ensure the method can separate the active peak from degradants.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours (Likely cleavage of ether linkage).

  • Oxidation: 3%

    
    , Room Temp, 1 hour (Likely N-oxide formation on piperidine).
    
  • Acceptance: Peak purity index (via PDA detector) must be > 0.999.

Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (

)
Silanol interaction with piperidine.[1]Switch to CSH column or increase TFA concentration to 0.1% to mask silanols.
Retention Shift pH instability or column dewetting.[1]Ensure column temperature is constant (40°C). If using high pH, ensure the column is hybrid silica (BEH).
Ghost Peaks Carryover of hydrophobic cyclobutyl impurities.[1]Add a "Sawtooth" wash step (95% ACN) at the end of the gradient.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[2] Geneva, Switzerland. Link

  • Nirogi, R., et al. (2019). "Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist."[1][3][4] Journal of Medicinal Chemistry, 62(3), 1203-1217.[4] Link[1]

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: Mechanism and Utility for Basic Compounds.Link[1]

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography."[1] Journal of Chromatography A, 1217(6), 858-880. Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: hERG Liability in 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Senior Application Scientist / Lead Optimization Topic: De-risking Cardiotoxicity (hERG/QTc) in H3 Receptor Antagonist-like Scaffolds

Introduction: The Pharmacophore & The Problem

Welcome to the technical guide for optimizing 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline derivatives. This scaffold is a privileged structure in medicinal chemistry, most notably utilized in Histamine H3 receptor inverse agonists (e.g., Samelisant/SUVN-G3031 ).

However, this structural class carries an inherent hERG (human Ether-à-go-go-Related Gene) liability.[1] The combination of a basic amine (piperidine), a hydrophobic cap (cyclobutyl), and a linker (ether-linked phenyl) creates a "perfect storm" for high-affinity binding to the hERG potassium channel pore, potentially leading to QTc prolongation and lethal arrhythmias (Torsades de Pointes).

This guide provides a systematic troubleshooting workflow to decouple hERG affinity from therapeutic potency.

Module 1: Diagnostic Assessment

Q: Why does my compound bind hERG so potently?

A: Your molecule likely fits the classic "Trapping" Model of hERG blockade. The hERG pore is uniquely large and promiscuous, but it has two critical binding determinants that your scaffold hits:

  • 
    -Cation Interaction:  The protonated nitrogen of your 1-cyclobutylpiperidine  (pKa ~8.5–9.5) forms a strong electrostatic and 
    
    
    
    -cation interaction with Tyr652 and Phe656 residues on the S6 helices inside the channel pore.
  • Hydrophobic Capture: The cyclobutyl group is a lipophilic moiety that lodges into the hydrophobic pockets adjacent to the pore axis, stabilizing the blockage.

  • 
    -Stacking:  The central phenyl/aniline  ring often engages in 
    
    
    
    -
    
    
    stacking with the aromatic cage of the channel.

Visualizing the Liability:

hERG_Binding_Mechanism Compound 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline PiperidineN Protonated Piperidine N (Basic Center) Compound->PiperidineN Cyclobutyl Cyclobutyl Group (Hydrophobic Cap) Compound->Cyclobutyl Aniline Aniline/Phenyl Ether (Linker) Compound->Aniline Y652 Tyr652 / Phe656 (Pi-Cation Site) PiperidineN->Y652 Strong Pi-Cation Interaction (Primary Driver) HydroPocket Hydrophobic Side Pocket Cyclobutyl->HydroPocket Hydrophobic Anchoring Aniline->Y652 Pi-Pi Stacking hERG_Pore hERG Channel Pore (S6 Helix) Y652->hERG_Pore HydroPocket->hERG_Pore

Figure 1: Structural dissection of the hERG pharmacophore interaction. The protonated piperidine nitrogen is the primary "warhead" driving toxicity.

Module 2: Medicinal Chemistry Troubleshooting

Q: How do I reduce hERG affinity without losing target potency?

A: You must disrupt the pharmacophore described above. Below are three field-proven strategies, ranked by success rate for this specific scaffold.

Strategy A: Attenuate Basicity (The pKa Switch)

The most effective method is to lower the pKa of the piperidine nitrogen below 7.5, reducing the fraction of protonated species at physiological pH.

  • Protocol: Replace the piperidine with a morpholine or piperazine , or add an electron-withdrawing group (EWG) like fluorine.[2]

  • Impact: This weakens the

    
    -cation interaction with Tyr652.
    
  • Caution: Ensure your primary target (e.g., H3 receptor) tolerates a less basic amine.

Strategy B: The "Zwitterion" Approach (Aniline Modification)

If the piperidine is essential for your target, modify the aniline tail . The hERG pore is lipophilic; introducing a negative charge (carboxylate) creates a repulsive electrostatic clash.

  • Protocol: Derivatize the aniline nitrogen to include a carboxylic acid or a bioisostere (e.g., tetrazole).

  • Case Study: Samelisant (SUVN-G3031) uses a morpholine-acetamide tail attached to the aniline. While not a zwitterion, the polar amide/morpholine tail alters the dipole vector and creates steric bulk that disfavors hERG binding while maintaining H3 efficacy [1].

Strategy C: Shielding the Hydrophobic Cap

The cyclobutyl group is highly lipophilic.

  • Protocol: Introduce polarity into the cap (e.g., 3,3-difluorocyclobutyl or replace with an oxetane).

  • Impact: Reduces LogP and destabilizes the hydrophobic interaction in the hERG pocket.

Optimization Workflow:

Optimization_Workflow Start High hERG Affinity (IC50 < 1 µM) Decision1 Is Piperidine N essential for Target? Start->Decision1 PathA Strategy A: pKa Modulation Decision1->PathA No PathB Strategy B: Tail Modification Decision1->PathB Yes ActionA 1. Fluorinate Piperidine 2. Swap for Morpholine PathA->ActionA Validation Test in Patch Clamp (Manual or Automated) ActionA->Validation ActionB 1. Add Polar Amide to Aniline 2. Introduce Carboxylate (Zwitterion) PathB->ActionB ActionB->Validation

Figure 2: Decision tree for structural modification based on SAR constraints.

Module 3: Experimental Validation Protocols

Q: Which assay should I trust? Binding vs. Patch Clamp?

A: Do not rely solely on radioligand binding. Radioligand binding (e.g., [3H]-Dofetilide displacement) often produces false negatives because it only detects competition at the pore's central cavity. It misses allosteric modulators or compounds with complex kinetics.

Gold Standard Protocol: Automated Patch Clamp (QPatch/SyncroPatch)

  • Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: Tyrode’s solution (pH 7.4).

    • Intracellular: K-Aspartate based (pH 7.2).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV (2s) to open channels.

    • Repolarize to -50 mV (2s) to measure tail current (this is the critical measurement).

  • Data Analysis:

    • Measure peak tail current amplitude.

    • Calculate % inhibition relative to vehicle control (0.1% DMSO).

    • Acceptance Criteria: A "Clean" compound should have an IC50 > 10 µM (or >30x the therapeutic Cmax).

Data Comparison Table:

MetricRadioligand BindingAutomated Patch ClampManual Patch Clamp
Throughput HighMediumLow
Cost LowMediumHigh
Reliability Low (False Negatives)HighGold Standard
Mechanism Equilibrium onlyState-dependent blockState-dependent block
Usage Phase Primary ScreenLead OptimizationCandidate Selection

Module 4: Frequently Asked Questions (FAQs)

Q1: I replaced the cyclobutyl with an isopropyl group, but hERG affinity remained high. Why?

A: Isopropyl and cyclobutyl are bioisosteric regarding lipophilicity and steric bulk. To see a reduction in hERG, you need to significantly lower the cLogP or change the shape. Try a cyclopropyl (smaller) or an oxetane (polar) replacement.

Q2: My compound is a potent H3 antagonist but has an hERG IC50 of 2 µM. Is this a "No-Go"?

A: Not necessarily. Calculate the Safety Margin (TI) .



If your TI > 30, you may proceed, provided you monitor QTc in vivo (telemetry). However, for a best-in-class molecule, aim for an IC50 > 10 µM. SUVN-G3031 achieved a high safety margin by optimizing the aniline tail to improve potency (lowering the required dose), thereby improving the ratio [2].
Q3: Does the "aniline" nitrogen need to be capped?

A: Yes. A free aniline (primary amine) is often a metabolic liability (genotoxicity risk via Ames test). Furthermore, derivatizing this nitrogen into an amide or urea allows you to introduce the polarity needed to repel the compound from the hERG pore.

References

  • Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. Source: Journal of Medicinal Chemistry (2019) URL:[Link]

  • 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. Source: ChemMedChem (2022) URL:[Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Source: Drug Hunter (2024) URL:[1][3][Link]

  • Structural basis for drug binding and inhibition of the hERG potassium channel. Source: Wang, W. & MacKinnon, R. (2017) URL:[Link]

Sources

Reducing phospholipidosis risk in piperidine ether H3R antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phospholipidosis (PLD) Mitigation in H3R Antagonists Ticket ID: PLD-H3R-PIP-001 Subject: Reducing Phospholipidosis Risk in Piperidine Ether H3R Antagonists Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Welcome to the Technical Support Center

You have reached the specialized support module for Histamine H3 Receptor (H3R) Antagonist Design . This guide addresses the high incidence of drug-induced phospholipidosis (PLD) associated with the piperidine ether scaffold—a classic "Cationic Amphiphilic Drug" (CAD) pharmacophore.

The following modules provide a self-validating workflow to de-risk your lead compounds while maintaining H3R affinity.

Module 1: Molecular Design & In Silico Troubleshooting

Issue: High PLD potential is intrinsic to the piperidine ether scaffold due to the coexistence of a basic amine (the piperidine nitrogen) and a lipophilic tail (the ether-linked aryl moiety). This creates a CAD structure that gets trapped in lysosomes.[1]

Root Cause Analysis:

  • Lysosomotropism: The basic amine (pKa > 8.0) becomes protonated in the acidic lysosome (pH ~4.5), preventing efflux.

  • Phospholipid Binding: The lipophilic ether tail inserts into the lysosomal membrane, while the cationic head interacts with negatively charged phospholipids (e.g., BMP), inhibiting phospholipases (LPLA2).

Troubleshooting Protocol: Structural Modification

To resolve this, you must disrupt the CAD physicochemical profile without destroying the electrostatic interaction with the H3R Aspartate 3.32 residue.

ParameterRisk ThresholdTarget for MitigationActionable Modification
Basicity (pKa) > 8.06.5 – 7.5 Introduce Electron Withdrawing Groups (EWGs) like Fluorine adjacent to the piperidine nitrogen.
Lipophilicity (ClogP) > 3.0< 3.0 Introduce polar heteroatoms (O, N) into the ether tail or linker chain.
Amphiphilicity High VectorDisrupted Steric hindrance near the basic center to reduce membrane insertion efficiency.

Decision Logic for Lead Optimization:

PLD_Mitigation_Logic Start Lead Compound (Piperidine Ether) Check_pKa Is Basic pKa > 8.0? Start->Check_pKa Check_LogP Is ClogP > 3.0? Check_pKa->Check_LogP No Mod_pKa Strategy A: Reduce Basicity Add F/CF3 to piperidine ring Target pKa 6.5-7.5 Check_pKa->Mod_pKa Yes Mod_LogP Strategy B: Reduce Lipophilicity Add polar group to ether tail (e.g., Pyridine vs Phenyl) Check_LogP->Mod_LogP Yes Retest In Silico Validation (Ploemen's Rule: Sum(pKa^2 + LogP^2) < 90) Check_LogP->Retest No (Low Risk) Mod_pKa->Retest Mod_LogP->Retest

Figure 1: Decision tree for structural modification of H3R antagonists to mitigate PLD risk.

Module 2: In Vitro Assay Troubleshooting (Validation)

Issue: Inconsistent or false-positive results in early screening. Standard Protocol: The NBD-PE Accumulation Assay in HepG2 cells is the industry standard for high-throughput PLD screening.

Step-by-Step Protocol: NBD-PE Fluorescence Assay

  • Cell Preparation:

    • Seed HepG2 cells at

      
       cells/well in 96-well black-walled plates.
      
    • Incubate for 24h at 37°C, 5% CO2.

  • Compound Dosing:

    • Prepare compound dilutions in culture medium.

    • Critical Step: Co-incubate cells with the test compound AND NBD-PE (phospholipid probe) at

      
       for 24 hours.
      
    • Why? PLD-inducing drugs inhibit the degradation of NBD-PE, causing it to accumulate in lysosomes.

  • Controls (Mandatory):

    • Positive Control: Amiodarone (

      
      ) – Must show >50% increase in fluorescence.
      
    • Negative Control: Acetaminophen or Penicillin.

  • Readout:

    • Wash cells 3x with PBS to remove non-internalized dye.

    • Measure fluorescence (Ex: 460 nm / Em: 530 nm).

    • Normalize to cell viability (e.g., using Hoechst nuclear stain) to rule out cytotoxicity artifacts.

Data Interpretation Guide:

Normalized Fluorescence (% of Control)ClassificationRecommendation
< 120% Negative Proceed to in vivo PK/PD.
120% – 150% Weak Inducer Acceptable if potency is high (< 10 nM). Monitor lung histology.
> 150% Strong Inducer STOP. Return to Module 1. High risk of regulatory failure.

Module 3: Mechanistic Insight (The "Why")

Issue: Understanding why piperidine ethers are specifically prone to this toxicity. Mechanism: The Lysosomal Trapping & Enzyme Inhibition cycle.[2]

Piperidine ethers are "lysosomotropic." They diffuse passively across membranes but become protonated in the acidic lysosome. Once trapped, they interact with Bis(monoacylglycero)phosphate (BMP) , a unique lipid essential for lysosomal enzyme function. This interaction creates a "false floor," preventing enzymes like LPLA2 (Lysosomal Phospholipase A2) from degrading lipids, leading to the formation of lamellar bodies (foamy cells).

Lysosomal_Trapping Cytosol Cytosol (pH 7.2) Drug is Neutral (D) Membrane Lysosomal Membrane Permeable to D Cytosol->Membrane Passive Diffusion Lysosome Lysosome (pH 4.5) Drug Protonates (DH+) Membrane->Lysosome Entry Lysosome->Lysosome Trapping (Ionization) Complex Drug-Lipid Complex (DH+ binds BMP) Lysosome->Complex Electrostatic Binding Inhibition LPLA2 Enzyme Inhibited Complex->Inhibition Blocks Substrate Accumulation Phospholipidosis (Lamellar Bodies) Inhibition->Accumulation Lipid Buildup

Figure 2: The mechanism of cationic amphiphilic drug (CAD) induced phospholipidosis.[2]

Frequently Asked Questions (FAQ)

Q1: Does a positive in vitro PLD result always mean the drug is toxic in vivo? A: Not always, but it is a major red flag. PLD is often considered an adaptive response, but regulatory agencies (FDA/EMA) view it as an adverse effect if associated with organ toxicity (kidney/lung) or if it is irreversible. A strong in vitro signal usually correlates with in vivo accumulation.

Q2: Can I just lower the LogP without changing the pKa? A: Yes, but it is harder. The "Ploemen Rule" suggests that risk is a sum of basicity and lipophilicity. If you must keep the basic amine for H3R binding (Asp 3.32), you must drastically lower the LogP (e.g., < 2.0) to compensate.

Q3: Why use HepG2 cells? Aren't lung macrophages more relevant? A: While alveolar macrophages are the primary site of PLD in vivo, HepG2 (liver) cells are the industry standard for screening because they are robust, easy to culture, and possess the necessary lysosomal machinery to replicate the phenotype.

References

  • Fischer, H. et al. (2000). "A novel approach to the prediction of drug-induced phospholipidosis."[3] Journal of Medicinal Chemistry. Link

  • Ploemen, J.P. et al. (2004).[4][5] "Use of physicochemical calculation of pKa and CLogP to predict phospholipidosis-inducing potential." Experimental and Toxicologic Pathology. Link

  • Sawada, H. et al. (2005).[4][6] "Screening for drug-induced phospholipidosis using a fluorescent phospholipid probe in HepG2 cells." Toxicological Sciences. Link

  • Reasor, M.J. et al. (2006).[3][7] "Drug-induced phospholipidosis: issues and future directions." Expert Opinion on Drug Safety. Link

  • Breiden, B. & Sandhoff, K. (2019).[8] "Emerging mechanisms of drug-induced phospholipidosis." Biological Chemistry. Link

Sources

Optimizing lipophilicity (LogP) of 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #LOGP-442: Lipophilicity Optimization for 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline Scaffolds

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, MedChem Support Unit

Executive Summary & Diagnostic Framework

User Issue: The target scaffold, 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline , likely exhibits a LogP > 4.0, leading to poor solubility, high metabolic clearance, and low Lipophilic Ligand Efficiency (LLE).

Root Cause Analysis: The molecule consists of three distinct pharmacophores contributing to high lipophilicity:

  • The Tail (Cyclobutyl): A highly lipophilic (

    
    ) grease ball.
    
  • The Core (Piperidine): A basic amine; while ionized at pH 7.4 (lowering LogD), the neutral form drives passive permeability and high LogP.

  • The Head (Aniline): A weak base and potential metabolic liability (tox alert).

The Optimization Goal: Shift LogP to the "Sweet Spot" (1.0 – 3.0) while maintaining LLE > 5.0 (i.e., pIC50 - LogP > 5).

Troubleshooting Guide: Structural Modifications (SAR)

This section details specific "patches" to apply to your molecule.[1] These are ranked by impact on LogP reduction.

Patch A: The "Lipophilicity Killer" (Cyclobutyl Replacement)

Impact: High (LogP reduction ~1.0 - 1.5 units)

The cyclobutyl group is the most obvious target for modification. It provides steric bulk but contributes significantly to the hydrophobic burden.

  • Solution 1: Switch to Oxetane (3-oxetanyl)

    • Mechanism: The oxetane ring is isosteric to cyclobutyl/gem-dimethyl groups but introduces a significantly higher dipole moment. It acts as a "polar stealth" group, reducing LogP without changing the steric profile required for receptor binding.

    • Reference: Carreira’s group has extensively validated oxetanes as solubility-enhancing bioisosteres [1].

  • Solution 2: 3,3-Difluorocyclobutyl

    • Mechanism: Fluorine acts as a polar/hydrophobic modulator. While C-F bonds are lipophilic, the strong electron-withdrawing effect lowers the pKa of the piperidine nitrogen (inductive effect), altering the LogD at physiological pH [2].

Patch B: Core Vector Modification (Piperidine Engineering)

Impact: Medium (LogP reduction ~0.5 - 0.8 units)

  • Solution 1: Oxygen Insertion (Morpholine)

    • Protocol: Replace the piperidine with a morpholine ring.

    • Trade-off: This significantly lowers basicity. Ensure your target receptor does not require a strong ionic interaction with the piperidine nitrogen.

  • Solution 2: Ring Contraction (Azetidine)

    • Protocol: Contract the 6-membered piperidine to a 4-membered azetidine.

    • Mechanism: Lowers molecular weight and lipophilicity (fewer methylene groups) while altering the vector of the head group.

Patch C: Head Group Bioisosteres (Aniline)

Impact: Variable (Focus is on Metabolic Stability + LogP)

  • Solution: Replace Aniline with 2-Aminopyridine .

  • Reasoning: Anilines are often flagged as structural alerts (P450 metabolism to reactive quinone imines). The pyridine nitrogen reduces electron density in the ring, lowering LogP and improving metabolic stability [3].

Visualizing the Solution (SAR Decision Tree)

The following diagram maps the decision logic for optimizing your scaffold.

LogP_Optimization Start Target Molecule LogP > 4.0 Check_Tail Step 1: Modify Tail (Cyclobutyl) Start->Check_Tail Primary Fix Oxetane Strategy A: Switch to Oxetane (LogP -1.2) Check_Tail->Oxetane Difluoro Strategy B: 3,3-difluorocyclobutyl (Modulates pKa) Check_Tail->Difluoro Check_Core Step 2: Modify Core (Piperidine) Morpholine Strategy C: Piperidine -> Morpholine (LogP -0.8) Check_Core->Morpholine Check_Head Step 3: Modify Head (Aniline) Pyridine Strategy D: Aniline -> Aminopyridine (Improves Stability) Check_Head->Pyridine Oxetane->Check_Core If LogP still > 3 Difluoro->Check_Core Morpholine->Check_Head Final Polish

Caption: Figure 1.[2] Step-wise structural modification workflow for reducing lipophilicity in piperidine-ether scaffolds.

Validation Protocol: High-Throughput LogP Determination

Do not rely solely on cLogP (calculated). You must validate experimentally. The "Shake-Flask" method is slow; use this HPLC surrogate protocol for rapid iteration.

Method: Chromatographic Hydrophobicity Index (CHI) LogP.[3]

ParameterSetting
Column C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 50 mm)
Mobile Phase A 50 mM Ammonium Acetate (pH 7.4)
Mobile Phase B Acetonitrile (ACN)
Gradient 0% to 100% B over 5 minutes (fast gradient)
Detection UV (254 nm) or MS (ESI+)
Standards Theophylline, Caffeine, Benzene, Toluene, Xylene (Known LogP range 0–3.5)

Step-by-Step Workflow:

  • Calibration: Inject the standard mixture. Plot Retention Time (

    
    ) vs. Literature LogP.
    
  • Derive Equation: Create a linear regression equation:

    
    .
    
  • Measurement: Inject your analog (Oxetane/Piperidine variants).

  • Calculation: Input the

    
     of your analog into the regression equation to get 
    
    
    
    .

Frequently Asked Questions (FAQs)

Q: I switched to the oxetane, but my potency (IC50) dropped 10-fold. Why? A: This is a common "pucker" issue. The cyclobutyl ring is puckered (~30°), whereas the oxetane ring is relatively flat. This change in geometry might disrupt a hydrophobic fit in the binding pocket.

  • Fix: Try the 3,3-difluorocyclobutyl analog instead. It maintains the puckered geometry and steric bulk of the original cyclobutyl group while lowering lipophilicity via the fluorine atoms.

Q: Why does my cLogP (calculated) differ from my experimental LogP (HPLC)? A: Algorithms often struggle with the "intramolecular hydrogen bonding" or shielding effects of the piperidine nitrogen. If the ether oxygen and the piperidine nitrogen form an intramolecular H-bond, the molecule becomes more lipophilic (hiding polarity) than the calculator predicts. Experimental validation is mandatory for this scaffold.

Q: Should I worry about the aniline toxicity? A: Yes. Electron-rich anilines are prone to oxidation into reactive metabolites.

  • Test: Run a Glutathione (GSH) trapping assay. If you see adducts, switch the aniline to an aminopyridine or indazole immediately.

References

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Ritchie, T. J., & Macdonald, S. J. (2009). "The impact of aromatic ring count on physicochemical properties and attrition rates of drug candidates." Drug Discovery Today.

Sources

Pd-Catalyzed Nitro Reduction: Technical Support & Troubleshooting Hub

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Senior Application Scientist Topic: Heterogeneous Palladium-Catalyzed Hydrogenation of Nitro Intermediates (


)
Introduction: The "Hidden" Complexity

While the reduction of nitro groups to amines is a staple of organic synthesis, it is deceptively simple. The transformation is not a single step but a cascade. In drug development, where substrates are highly functionalized, the standard "Pd/C +


" protocol frequently fails due to three primary vectors: Intermediate Stalling  (Hydroxylamine accumulation), Selectivity Loss  (Dehalogenation), or Catalyst Deactivation .

This guide treats your reaction as a system to be debugged. We move beyond "add more catalyst" to mechanistic root-cause analysis.

Part 1: The Mechanism (System Architecture)

To troubleshoot, you must visualize the flow of the reaction. The reduction occurs on the surface of the Palladium nanoparticle.

The Critical Insight: The reaction proceeds via the Haber Mechanism . The reduction of the Hydroxylamine (


) to the Amine (

) is the rate-determining step (RDS) in many stalled reactions.

NitroReduction cluster_legend Key Nitro Nitro (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso + 2H (Fast) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine + 2H (Fast) Azoxy Azoxy (Dimer Impurity) Nitroso->Azoxy Condensation (Low H2 Pressure) Amine Amine (R-NH2) Hydroxylamine->Amine + 2H (Slow/RDS) STALL POINT Hydroxylamine->Azoxy Dehalo Dehalogenated Product Amine->Dehalo If X=I, Br, Cl (Over-reduction) Red Arrow Critical Failure Point

Figure 1: The stepwise reduction pathway. Note that the final step (Hydroxylamine


 Amine) requires the highest activation energy and is where most "incomplete" reactions stall.
Part 2: Troubleshooting Tickets (Diagnostics & Solutions)
Ticket #001: Reaction Stalled at Hydroxylamine (M+16)

Symptom: LCMS shows a major peak at Mass+16 relative to the product. The starting material is gone, but the amine is not forming. Root Cause: The catalyst surface is crowded, or the energy barrier for N-O bond cleavage is too high under current conditions. Resolution Protocol:

VariableAdjustmentScientific Rationale
Acid Additive Add 1.0–2.0 eq. of HCl or Methanesulfonic Acid (MSA) .Protonation of the hydroxylamine oxygen weakens the N-O bond, facilitating cleavage. It also prevents the amine product from poisoning the catalyst.
Temperature Increase by 10–20°C.The activation energy for

is significantly higher than the initial steps. Room temp is often insufficient.
Promoter Add 1–5 mol% Vanadyl Acetylacetonate (VO(acac)₂) .Vanadium is oxophilic and activates the N-O bond for cleavage by the Pd hydride species [1].
Ticket #002: Dehalogenation (Loss of Halogen)

Symptom: Substrate contains -Cl, -Br, or -I. Product mass is M-X+1 (Halogen replaced by Hydrogen). Root Cause: Oxidative addition of Pd into the C-X bond is competing with Nitro reduction. This is faster in basic media (amines are bases). Resolution Protocol:

  • Switch Catalyst (Gold Standard): Use 5% Pt/C (Sulfided) .

    • Why: Sulfur modifies the electronic properties of the metal, poisoning the high-energy sites responsible for C-X bond cleavage while leaving the sites for

      
       reduction active [2].
      
  • The "Acidic Brake" Method (If stuck with Pd/C):

    • Run the reaction in Acetic Acid or add HBr (1 eq).

    • Why: Protonating the resulting amine prevents it from acting as a base. Dehalogenation mechanisms often require a base to neutralize the HX byproduct; removing the base creates an unfavorable equilibrium for dehalogenation.

  • Solvent Switch: Avoid Methanol (promotes dehalogenation). Use Toluene or THF .

Ticket #003: Catalyst Poisoning (No Activity)

Symptom: Reaction never starts. Starting material is untouched. Root Cause: Strong binding ligands in the substrate (Sulfur, Pyridines, Nitriles) are blocking active sites. Resolution Protocol:

  • Pre-wash: Treat substrate with activated carbon/silica to remove synthesis impurities (e.g., residual thiols).

  • Increase Loading: Move from 5 wt% to 10-20 wt% catalyst loading.

  • Change Metal: Switch to Pt/C (Platinum is generally more resistant to sulfur poisoning than Palladium).

Part 3: Decision Matrix

Use this logic flow to select your experimental conditions before you start.

TroubleshootingFlow Start Analyze Substrate Functional Groups Halogen Contains Halogen? (Cl, Br, I) Start->Halogen HalogenYes Yes Halogen->HalogenYes Yes HalogenNo No Halogen->HalogenNo No Sensitive Contains S, P, or Basic Heterocycle? ProtocolB Protocol B: Standard Pd/C in MeOH/THF Sensitive->ProtocolB No ProtocolC Protocol C: High Loading (10-20%) Consider Pt/C Sensitive->ProtocolC Yes ProtocolA Protocol A: Pt/C (Sulfided) OR Pd/C + HBr HalogenYes->ProtocolA HalogenNo->Sensitive

Figure 2: Pre-reaction decision matrix to avoid common failure modes.

Part 4: Validated Experimental Protocols
Method A: The "Robust" Standard (For non-halogenated substrates)

Best for: General substrates, preventing hydroxylamine stall.

  • Dissolution: Dissolve substrate (1.0 eq) in Methanol or Ethanol (0.1 M concentration).

  • Additive: Add HCl (1.0 eq) (e.g., 1.25M in MeOH). Note: This prevents amine poisoning and accelerates the final reduction step.

  • Catalyst: Add 10% Pd/C (10 wt% relative to substrate mass). See Safety Section below.

  • Hydrogenation: Purge with

    
    , then apply 
    
    
    
    balloon (1 atm) or Parr shaker (30 psi).
  • Monitoring: Stir vigorously. If LCMS shows M+16 (Hydroxylamine), heat to 40°C.

Method B: The "Halogen-Safe" Protocol

Best for: Substrates with -Cl, -Br, -I.

  • Dissolution: Dissolve substrate in THF or EtOAc (Avoid MeOH).

  • Catalyst: Use 5% Pt/C (Sulfided) (5-10 wt% loading).

    • Alternative: If using Pd/C, add ZnBr₂ (0.1 eq) or run in Acetic Acid .

  • Reductant:

    
     balloon (1 atm). Do not use high pressure (Parr), as pressure forces dehalogenation.
    
  • Workup: Filter through Celite immediately. Do not leave the product in contact with the catalyst for extended periods after

    
     consumption.
    
Part 5: Safety & Operations (The "Red Zone")

WARNING: Pd/C is Pyrophoric. Dry Palladium on Carbon can spontaneously ignite upon contact with air, especially if it contains adsorbed hydrogen or methanol vapors.[1]

Safe Handling Procedure:

  • Inert Blanket: Always purge the reaction vessel with Nitrogen or Argon before adding catalyst.[1]

  • The "Wet" Rule: Never add dry catalyst to a solvent containing flammable vapors.

    • Correct: Weigh catalyst in a weigh boat. Add a small amount of water (0.5 mL) to the weigh boat to create a thick paste/slurry. Transfer this wet slurry into the reaction vessel.

  • Filtration: When filtering the catalyst after reaction:

    • Do not pull the filter cake dry.[1] Keep it wet with water or solvent.

    • Immediately transfer the wet filter cake to a waste container submerged in water.

References
  • Mechanism of Vanadium Promotion: Blaser, H. U. (2000). Heterogeneous Catalysis for Fine Chemicals Production. Catalysis Today, 60(3-4), 161-183. Link

  • Sulfided Catalysts for Selectivity: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on Pt/C Sulfided usage).
  • Dehalogenation Prevention: Li, F., Frett, B., & Li, H. Y. (2014).[2] Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408. Link

  • General Troubleshooting: BenchChem Technical Support. Selective Reduction of Nitro Groups. Link

  • Safety Data: Stanford University Environmental Health & Safety. Palladium on Carbon LCSS. Link

Sources

Validation & Comparative

A Comparative Analysis of Histamine H3 Receptor Binding Affinities: Pitolisant vs. the 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

In the landscape of neuropharmacology, the histamine H3 receptor (H3R) has emerged as a compelling target for the development of therapeutics aimed at treating a range of neurological disorders, including narcolepsy, epilepsy, and cognitive deficits. The H3R acts as a presynaptic autoreceptor, modulating the release of histamine and other key neurotransmitters. Its unique role in maintaining wakefulness and cognitive function has spurred the development of potent and selective inverse agonists. This guide provides a detailed comparison of the binding affinities of two such compounds: Pitolisant (Wakix®), an approved medication for narcolepsy, and a representative of the 4-((1-cyclobutylpiperidin-4-yl)oxy)aniline scaffold, a promising framework in novel H3R inverse agonist design.

For the purpose of this guide, we will be utilizing data for N-[4-(1-cyclobutyl-piperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (SUVN-G3031) as a surrogate for the 4-((1-cyclobutylpiperidin-4-yl)oxy)aniline core structure. This decision is based on the availability of robust, published data for SUVN-G3031, a compound that incorporates the entire 4-((1-cyclobutylpiperidin-4-yl)oxy)aniline moiety and has been extensively characterized as a potent H3R inverse agonist.

Molecular Profiles and Primary Targets

Pitolisant (Wakix®) is a first-in-class, non-imidazole, selective H3R antagonist/inverse agonist.[1][2] Its mechanism of action involves blocking the presynaptic H3 autoreceptors, which leads to an increase in the synthesis and release of histamine in the brain.[3] This enhanced histaminergic neurotransmission promotes wakefulness and is the basis for its therapeutic effect in narcolepsy.[4][5]

The 4-((1-cyclobutylpiperidin-4-yl)oxy)aniline scaffold , represented here by SUVN-G3031 , is a novel chemical series that has demonstrated high potency and selectivity for the H3R.[6] Like Pitolisant, compounds based on this scaffold act as inverse agonists at the H3R, effectively dampening the constitutive activity of the receptor and thereby increasing histamine release. The structural motif of a cyclobutyl group on the piperidine nitrogen is a key feature explored for optimizing H3R affinity and pharmacokinetic properties.

Comparative Binding Affinity at the Human Histamine H3 Receptor

The binding affinity of a ligand for its target receptor is a critical determinant of its potency and potential therapeutic efficacy. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

CompoundRepresentative StructureTarget ReceptorBinding Affinity (Ki)Reference
Pitolisant1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine hydrochlorideHuman Histamine H3 Receptor~0.16 nM[1]
SUVN-G3031N-[4-(1-cyclobutyl-piperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochlorideHuman Histamine H3 Receptor8.73 nM[6]

Analysis:

The experimental data clearly indicates that Pitolisant exhibits a significantly higher binding affinity for the human histamine H3 receptor, with a Ki value in the sub-nanomolar range (~0.16 nM), as compared to SUVN-G3031 (Ki = 8.73 nM). This suggests that Pitolisant binds to the H3R with approximately 50-fold greater affinity than the representative compound from the 4-((1-cyclobutylpiperidin-4-yl)oxy)aniline scaffold. This higher affinity may contribute to its high potency in vivo.

It is important to note that while binding affinity is a crucial parameter, it is not the sole determinant of a drug's overall profile. Other factors such as functional activity (inverse agonism), selectivity, pharmacokinetics, and safety are also critical for therapeutic success.

Experimental Methodologies for Determining Binding Affinity

The binding affinities presented above are typically determined using in vitro radioligand binding assays. Functional activity, such as inverse agonism, is often assessed using [³⁵S]GTPγS binding assays. Below are detailed, exemplary protocols for these key experiments.

Radioligand Competition Binding Assay for H3R Affinity

This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the H3R with high affinity.

Objective: To determine the Ki of a test compound for the human H3R.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]Nα-methylhistamine or [¹²⁵I]iodoproxyfan.

  • Test Compounds: Pitolisant and SUVN-G3031.

  • Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM clobenpropit).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the H3R in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer.

    • 25 µL of radioligand at a final concentration close to its Kd.

    • 25 µL of varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • For total binding wells, add 25 µL of assay buffer instead of the test compound.

    • For non-specific binding wells, add 25 µL of the non-specific binding control.

    • 50 µL of the membrane preparation (typically 10-50 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membranes H3R-expressing Cell Membranes Incubation Incubate at RT (60-120 min) Membranes->Incubation Radioligand Radioligand ([³H]Nα-methylhistamine) Radioligand->Incubation Test_Compound Test Compound (e.g., Pitolisant) Test_Compound->Incubation Filtration Rapid Filtration (Wash unbound) Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a radioligand competition binding assay.

[³⁵S]GTPγS Binding Assay for H3R Functional Activity

This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the receptor. For inverse agonists, a decrease in basal [³⁵S]GTPγS binding is observed.

Objective: To determine the inverse agonist activity of a test compound at the human H3R.

Materials:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Radioligand: [³⁵S]GTPγS.

  • Test Compounds: Pitolisant and SUVN-G3031.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10 µM GDP, pH 7.4.

  • Non-specific Binding Control: 10 µM unlabeled GTPγS.

  • Filtration System and Scintillation Counter.

Protocol:

  • Membrane Preparation: Prepare H3R-expressing cell membranes as previously described.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer containing varying concentrations of the test compound.

    • 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

    • 25 µL of the membrane preparation (typically 20-50 µg of protein per well).

    • For basal binding, add buffer instead of the test compound.

    • For non-specific binding, add 10 µM unlabeled GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration and Counting: Terminate the reaction by rapid filtration and measure the radioactivity as described for the radioligand binding assay.

  • Data Analysis:

    • Plot the percentage of basal [³⁵S]GTPγS binding against the logarithm of the test compound concentration.

    • An inverse agonist will produce a concentration-dependent decrease in basal binding.

    • Determine the EC₅₀ (concentration for 50% of the maximal inhibitory effect) and the Emax (maximal inhibition) from the resulting curve.

GTP_Binding_Assay cluster_pathway Signaling Pathway Inverse_Agonist Inverse Agonist (e.g., Pitolisant) H3R H3 Receptor Inverse_Agonist->H3R Binds to G_Protein Gαi/o Protein H3R->G_Protein Reduces basal activation of GDP GDP G_Protein->GDP Favors GDP bound state GTP [³⁵S]GTPγS G_alpha_GTP Gα-[³⁵S]GTPγS (Active) G_beta_gamma Gβγ

Caption: H3R inverse agonist signaling pathway.

Conclusion

This comparative guide highlights the high-affinity binding of both Pitolisant and the 4-((1-cyclobutylpiperidin-4-yl)oxy)aniline scaffold (represented by SUVN-G3031) to the human histamine H3 receptor. While both are potent H3R inverse agonists, the available data indicates that Pitolisant possesses a significantly higher binding affinity. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and further explore the pharmacological profiles of novel H3R ligands. The continued investigation of compounds targeting the H3R holds great promise for the development of new and improved treatments for a variety of neurological conditions.

References

  • PubChem. Pitolisant. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. Pitolisant for the treatment of cataplexy in adults with narcolepsy. [Link]

  • WAKIX® (pitolisant) HCP site. Mechanism of Action. [Link]

  • WebMD. Wakix (pitolisant): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • PMC. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy. [Link]

  • PMC. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET. [Link]

  • PMC. Profile of pitolisant in the management of narcolepsy: design, development, and place in therapy. [Link]

  • Patsnap Synapse. What is the mechanism of Pitolisant Hydrochloride? [Link]

  • ResearchGate. Profile of pitolisant in the management of narcolepsy: design, development, and place in therapy. [Link]

  • PMC. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects. [Link]

  • PubMed. Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. [Link]

Sources

In Vitro H3 Receptor Binding Assay Validation for Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative & Methodological Guide for Drug Discovery

Executive Summary: The Aniline Challenge

The Histamine H3 receptor (H3R) is a presynaptic G


-coupled GPCR that functions as a critical autoreceptor and heteroreceptor in the CNS.[1] While aniline derivatives represent a privileged scaffold for H3R antagonists/inverse agonists (offering excellent blood-brain barrier penetration), they present unique validation challenges in vitro.

The Core Problem: Aniline derivatives are frequently lipophilic weak bases. In standard binding assays, they exhibit high Non-Specific Binding (NSB) to plasticware and filtration matrices, often masquerading as high-affinity hits (false positives) or displaying non-sigmoidal displacement curves.

This guide moves beyond generic protocols to provide a validated framework specifically engineered for lipophilic aniline ligands , comparing available platforms and establishing a "Gold Standard" radioligand filtration protocol.

Methodological Comparison: Selecting the Right Validator

For aniline derivatives, "throughput" often comes at the cost of "accuracy." Below is an objective comparison of the three dominant assay platforms.

FeatureRadioligand Filtration (Gold Standard) TR-FRET (Homogeneous) SPR (Surface Plasmon Resonance)
Principle Physical separation of bound/free ligand via vacuum filtration.Energy transfer between donor-labeled receptor and acceptor-labeled ligand.[2][3][4][5]Label-free optical detection of mass changes on a sensor chip.
Suitability for Anilines High. Filtration allows rigorous washing of NSB. PEI-treated filters block cationic aniline sticking.Low to Medium. Aniline rings can be autofluorescent or quench FRET signals, leading to false inhibition data.Medium. Poor solubility of lipophilic anilines often clogs microfluidics; requires solubilized receptor (difficult for GPCRs).
Throughput Medium (96-well format).High (384/1536-well).Low (Detailed kinetic profiling).
Kinetics (

)
Possible but labor-intensive.Difficult.Excellent. Direct measurement.
Cost High (Radioactive waste disposal).Medium (Expensive reagents).High (Chips and instrument time).
Verdict Primary Validation Tool. Screening only (requires counter-screen).Late-stage mechanism of action only.

Expert Insight: Do not use TR-FRET as your primary validation tool for aniline libraries. The aromatic amine structure often interferes with the emission spectra of common FRET acceptors (e.g., d2 or XL665). Radioligand binding remains the definitive method for


 determination. 

The "Gold Standard" Protocol: Radioligand Filtration

Optimized for Lipophilic Amines

This protocol utilizes membrane preparations from HEK-293 cells stably expressing human H3R. It is engineered to minimize the "sticky" nature of aniline compounds.

A. Reagents & Buffer Engineering[6]
  • Assay Buffer (The "Aniline" Mix):

    • 50 mM Tris-HCl, pH 7.4[1][6][7]

    • 5 mM MgCl

      
       (Stabilizes G-protein coupling)
      
    • Crucial Additive: 0.5% BSA (Bovine Serum Albumin). Why? BSA acts as a "sink" for lipophilic molecules, preventing them from adhering to the plastic walls of the well, ensuring the free concentration is accurate.

    • Optional: 1 mM EDTA (if oxidation of the aniline is a concern).

  • Radioligand:

    
    -N-
    
    
    
    -methylhistamine (
    
    
    -NAMH).[8]
    • Concentration: 1-2 nM (approx.

      
      ).
      
  • Non-Specific Binding (NSB) Control: 10

    
    M Pitolisant or Thioperamide.
    
  • Filters: Whatman GF/B glass fiber filters.

    • Pre-treatment: Soak in 0.3% Polyethyleneimine (PEI) for >1 hour at 4°C.

    • Mechanism: Aniline derivatives are often positively charged at pH 7.4. PEI coats the glass fibers with positive charge, repelling the ligand and drastically reducing filter-binding noise.

B. Experimental Workflow
  • Membrane Preparation: Thaw hH3R-HEK293 membranes and homogenize gently in Assay Buffer. Dilute to optimal protein concentration (determined by linearity testing, typically 5-10

    
     g/well ).
    
  • Plate Setup (96-well):

    • Total Binding (TB): Buffer + Membranes + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + 10

      
      M Blocker.
      
    • Test Compounds: Buffer + Membranes + Radioligand + Aniline Derivative (10-point dilution, e.g., 10

      
      M to 0.1 nM).
      
  • Incubation: Incubate for 90 minutes at 25°C .

    • Note: Lipophilic compounds equilibrate slowly. Do not rush this step.

  • Harvesting:

    • Rapidly filter through PEI-soaked GF/B filters using a cell harvester (e.g., PerkinElmer or Tomtec).

    • Wash: 3x with ice-cold 50 mM Tris-HCl (pH 7.4). Speed is key here to prevent dissociation (

      
      ).
      
  • Detection: Dry filters, add liquid scintillant (e.g., MicroScint-20), and count on a TopCount or MicroBeta counter.

Visualizing the Mechanism

The following diagrams illustrate the competitive binding principle and the validation decision tree.

Diagram 1: H3R Competitive Binding Dynamics

H3R_Binding_Mechanism H3R Histamine H3 Receptor (G-protein coupled) Signal Scintillation Signal (CPM) H3R->Signal Generates Radio [3H]-NAMH (Radioligand) Radio->H3R Binds (High Affinity) Aniline Aniline Derivative (Test Compound) Aniline->H3R Competes Aniline->Radio Displaces NSB_Sink BSA & PEI Filters (NSB Trap) Aniline->NSB_Sink Lipophilic Adsorption NSB_Sink->Signal Reduces Noise

Caption: Competitive displacement of radioligand by aniline derivatives. Note the "NSB Trap" (BSA/PEI) preventing false signals.

Diagram 2: Validation Decision Tree

Validation_Workflow Start Start: Aniline Derivative Solubility Solubility Check (DMSO < 1%) Start->Solubility Filter_Check Filter Binding Test (No Receptor) Solubility->Filter_Check Decision1 Signal > 10% of Total? Filter_Check->Decision1 Protocol_A Standard Protocol Decision1->Protocol_A No Protocol_B Add 0.1% BSA + PEI-Soak Filters Decision1->Protocol_B Yes (Sticky) Binding_Assay Run Competition Assay (10-point curve) Protocol_A->Binding_Assay Protocol_B->Binding_Assay Hill_Slope Check Hill Slope Binding_Assay->Hill_Slope Result Valid Ki (Slope ~ -1.0) Hill_Slope->Result Normal Fail Aggregation/Precipitation (Slope > -0.8 or < -1.2) Hill_Slope->Fail Abnormal

Caption: Step-by-step workflow to validate aniline derivatives, prioritizing NSB checks before


 determination.

Data Analysis & Interpretation

To validate your aniline derivative, you must calculate the inhibition constant (


) using the Cheng-Prusoff equation. However, for H3R anilines, the Hill Slope  is your quality control metric.
The Cheng-Prusoff Equation


  • 
     = Concentration of radioligand (
    
    
    
    -NAMH) used.[1]
  • 
     = Dissociation constant of the radioligand (must be experimentally determined in your lab, typically ~0.5 - 1.0 nM for NAMH).
    
Interpretation Table
MetricExpected ValueWarning SignTroubleshooting for Anilines

nM to

M range
N/ACompare with reference (Pitolisant

nM).
Hill Slope -0.8 to -1.2< -1.5 or > -0.7Steep slope (> -1.5): Indicates aggregation or micelle formation. Increase BSA. Shallow slope (> -0.7): Negative cooperativity or impure compound.
Specific Binding > 70% of Total< 50%High NSB.[9] Re-soak filters in PEI; verify compound solubility.

-Factor
> 0.5< 0.4High variability. Check pipetting of viscous aniline/DMSO solutions.

References

  • IUPHAR/BPS Guide to Pharmacology. Histamine H3 Receptor.[10] [Link]

  • Lovenberg, T. W., et al. (1999). Cloning and Functional Expression of the Human Histamine H3 Receptor. Molecular Pharmacology. [Link]

  • NIH Assay Guidance Manual. Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology.[11] [Link]

Sources

A Head-to-Head Battle of Bioavailability: Cyclobutyl vs. Isopropyl Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Guide to Navigating Critical Pharmacokinetic Choices in Drug Design

In the landscape of modern drug discovery, the piperidine scaffold reigns as a "privileged structure," lauded for its frequent appearance in approved pharmaceuticals and its ability to impart favorable physicochemical and pharmacokinetic (PK) properties.[1] For medicinal chemists, the strategic modification of this versatile ring system is a cornerstone of lead optimization. Among the myriad of possible substitutions, the choice of the N-alkyl substituent is a critical decision point that can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides a detailed comparative analysis of two commonly employed N-substituents: the cyclobutyl and isopropyl groups. We will delve into the nuanced ways these seemingly similar lipophilic moieties can steer the pharmacokinetic profile of a piperidine-containing drug candidate, supported by available data and established experimental protocols. Understanding these differences is paramount for researchers, scientists, and drug development professionals seeking to rationally design molecules with an optimal balance of potency, safety, and bioavailability.

The Crux of the Matter: Lipophilicity and Metabolic Stability

The introduction of a cyclobutyl or isopropyl group onto the piperidine nitrogen fundamentally alters the molecule's properties, most notably its lipophilicity and susceptibility to metabolic enzymes. Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's ability to permeate biological membranes.[2] Generally, increased lipophilicity can enhance absorption but may also lead to greater plasma protein binding, a larger volume of distribution, and increased metabolic clearance.

Metabolic stability, on the other hand, dictates the compound's half-life in the body. The piperidine ring and its substituents are common targets for oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver.[3] Modifications that shield the molecule from this metabolic attack can significantly improve its in vivo exposure.

Comparative Physicochemical and Pharmacokinetic Data

One computational study provides predicted LogP values for (R)-1-cyclobutylpiperidin-3-amine and (R)-1-isopropylpiperidin-3-amine. The N-cyclobutyl analog is predicted to be more lipophilic (LogP = 1.8) than its N-isopropyl counterpart (LogP = 1.4), suggesting it may exhibit greater membrane permeability.

ParameterCyclobutyl Piperidine AnalogIsopropyl Piperidine AnalogImplication for Drug Design
Predicted LogP 1.8 ((R)-1-Cyclobutylpiperidin-3-amine)1.4 ((R)-1-Isopropylpiperidin-3-amine)The higher lipophilicity of the cyclobutyl analog may lead to increased membrane permeability but could also result in higher plasma protein binding and metabolic clearance.
Metabolic Stability A compound bearing an N-cyclobutyl substituent on both piperidine rings was found to be metabolically stable in one study.[4]The branched nature of the isopropyl group can sometimes confer a degree of metabolic stability compared to linear alkyl chains.The cyclobutyl group is often employed to enhance metabolic stability. The steric bulk of the isopropyl group may also hinder enzymatic access.
Plasma Protein Binding Expected to be influenced by the higher lipophilicity.Generally, more lipophilic compounds exhibit higher plasma protein binding.Higher plasma protein binding reduces the free fraction of the drug available to exert its pharmacological effect.
Oral Bioavailability A study on H3 receptor antagonists found that cyclobutyl derivatives exhibited an optimal balance of microsomal stability and plasma/brain concentrations.[4]Can be highly variable and is dependent on the overall molecular structure.The interplay of solubility, permeability, and first-pass metabolism determines oral bioavailability.

Note: The data presented are from different sources and for non-isomeric compounds, and therefore should be interpreted with caution. They serve to illustrate the potential differences imparted by the cyclobutyl and isopropyl moieties.

Mechanistic Insights into the Pharmacokinetic Differences

The observed and predicted differences in the pharmacokinetic profiles of cyclobutyl and isopropyl piperidine analogs can be attributed to their distinct structural and electronic properties.

Cyclobutyl Analogs: The four-membered ring of the cyclobutyl group introduces a degree of conformational restriction. This rigidity can be advantageous in presenting a specific pharmacophore to the target receptor while potentially limiting interactions with metabolic enzymes. The cyclic nature of the substituent is often associated with enhanced metabolic stability.[4]

Isopropyl Analogs: The branched nature of the isopropyl group provides steric bulk in the vicinity of the piperidine nitrogen. This can shield the adjacent carbons of the piperidine ring from oxidative metabolism. However, the isopropyl group itself can be a site of hydroxylation.

Experimental Protocols for Comparative Pharmacokinetic Profiling

To definitively assess the pharmacokinetic profiles of novel cyclobutyl and isopropyl piperidine analogs, a series of standardized in vitro and in vivo experiments are essential.

In Vitro ADME Assays

These assays provide an early indication of a compound's drug-like properties.

1. Metabolic Stability in Liver Microsomes:

  • Objective: To determine the rate of metabolic degradation by phase I enzymes.

  • Protocol:

    • Prepare a solution of the test compound (typically 1 µM) in a buffer.

    • Incubate the compound with human or rat liver microsomes (e.g., 0.5 mg/mL protein) at 37°C.

    • Initiate the metabolic reaction by adding NADPH.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound concentration at each time point using LC-MS/MS.

    • Calculate the half-life (t½) and intrinsic clearance (Clint).[5][6]

2. Plasma Protein Binding:

  • Objective: To determine the fraction of the drug that is bound to plasma proteins.

  • Protocol (Rapid Equilibrium Dialysis - RED):

    • Add the test compound to plasma from the desired species (human, rat, etc.).

    • Place the plasma containing the compound into the sample chamber of a RED device.

    • Add buffer to the buffer chamber.

    • Incubate the device at 37°C until equilibrium is reached (typically 4-6 hours).

    • Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

    • Calculate the fraction unbound (fu).[7][8][9][10][11]

3. Caco-2 Permeability Assay:

  • Objective: To predict intestinal absorption.

  • Protocol:

    • Culture Caco-2 cells on a semi-permeable membrane until a confluent monolayer is formed.

    • Add the test compound to the apical (AP) side of the monolayer.

    • Collect samples from the basolateral (BL) side at various time points.

    • Measure the concentration of the compound in the BL samples.

    • Calculate the apparent permeability coefficient (Papp).

In Vivo Pharmacokinetic Studies

These studies in animal models provide a more comprehensive understanding of a compound's behavior in a living system.

1. Single-Dose Pharmacokinetic Study in Rats:

  • Objective: To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

  • Protocol:

    • Administer the test compound to a cohort of rats via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point using LC-MS/MS.

    • Plot the plasma concentration-time profiles for both IV and PO administration.

    • Calculate the pharmacokinetic parameters using non-compartmental analysis. Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizing the Workflow and Metabolic Pathways

Pharmacokinetic Profiling Workflow cluster_in_vitro In Vitro ADME Assays cluster_in_vivo In Vivo PK Studies cluster_data Data Analysis Metabolic_Stability Metabolic Stability (Liver Microsomes) PK_Parameters Calculation of PK Parameters (Clearance, Vd, t1/2, F%) Metabolic_Stability->PK_Parameters PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->PK_Parameters Permeability Permeability (Caco-2 Assay) Permeability->PK_Parameters PK_Study Pharmacokinetic Study (Rat - IV/PO) PK_Study->PK_Parameters Candidate_Selection Candidate_Selection PK_Parameters->Candidate_Selection Go/No-Go Decision Lead_Compound Lead Compound (Cyclobutyl or Isopropyl Analog) Lead_Compound->Metabolic_Stability Lead_Compound->PPB Lead_Compound->Permeability Lead_Compound->PK_Study

Caption: A typical experimental workflow for the pharmacokinetic profiling of drug candidates.

Metabolic Pathways cluster_cyclobutyl N-Cyclobutyl Piperidine Analog cluster_isopropyl N-Isopropyl Piperidine Analog Cyclobutyl_Parent Parent Compound Enzymes CYP450 Enzymes Cyclobutyl_Parent->Enzymes Cyclobutyl_Metabolite1 Ring Hydroxylation Cyclobutyl_Metabolite2 Cyclobutyl Hydroxylation Isopropyl_Parent Parent Compound Isopropyl_Parent->Enzymes Isopropyl_Metabolite1 Ring Hydroxylation Isopropyl_Metabolite2 N-dealkylation Isopropyl_Metabolite3 Isopropyl Hydroxylation Enzymes->Cyclobutyl_Metabolite1 Enzymes->Cyclobutyl_Metabolite2 Enzymes->Isopropyl_Metabolite1 Enzymes->Isopropyl_Metabolite2 Enzymes->Isopropyl_Metabolite3

Caption: Potential metabolic pathways for N-cyclobutyl and N-isopropyl piperidine analogs.

Conclusion and Future Directions

The choice between a cyclobutyl and an isopropyl substituent on a piperidine scaffold is a nuanced decision with significant downstream consequences for a drug candidate's pharmacokinetic profile. While computational predictions and data from representative compounds suggest that the cyclobutyl group may offer advantages in terms of metabolic stability, the isopropyl group's steric bulk can also be beneficial.

Ultimately, the optimal choice is context-dependent and must be guided by empirical data. The experimental protocols outlined in this guide provide a robust framework for generating the necessary comparative data to make an informed decision. As our understanding of the intricate interplay between chemical structure and ADME properties continues to evolve, so too will our ability to rationally design piperidine-based therapeutics with superior pharmacokinetic profiles, ultimately leading to safer and more effective medicines.

References

  • Letavic, M. A., et al. (2012). Discovery of potent, orally bioavailable, and CNS-penetrant histamine H3 receptor antagonists. ACS Medicinal Chemistry Letters, 3(10), 834-839.
  • Benchchem. (2025). A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. Benchchem.
  • Benchchem. (2025). Comparative Analysis of (R)-1-Cyclobutylpiperidin-3-amine and Other Piperidine Derivatives: A Guide for Drug Discovery Professionals. Benchchem.
  • QPS. (n.d.). Plasma Protein Binding. QPS. Retrieved from [Link]

  • Letavic, M. A., et al. (2013). Identification of a novel series of potent and selective histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(1), 151-155.
  • Benchchem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Benchchem.
  • Lowe, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213.
  • Benchchem. (2025). Navigating the Metabolic Maze: A Comparative Study of Piperidine Analogue Stability. Benchchem.
  • Pecic, S., et al. (2019). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship.org.
  • MDPI. (2024).
  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with....
  • Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448.
  • Semantic Scholar. (n.d.). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Semantic Scholar.
  • Benchchem. (2025). comparing the in vitro metabolic stability of piperidine vs. pyrrolidine analogs. Benchchem.
  • International Journal of Biology and Chemistry. (n.d.). Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. International Journal of Biology and Chemistry.
  • PubMed. (2009). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2. Bioorganic & Medicinal Chemistry Letters, 19(4), 1164-1167.
  • PubMed. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-1798.
  • MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI.
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Google Patents. (n.d.). US5043345A - Piperidine compounds and their preparation and use.
  • Durham University. (2022). Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. Durham University.
  • PubMed. (2011). Plasma protein binding in drug discovery and development. PubMed.
  • Gyan Sanchay. (n.d.). Plasma Protein Binding in Drug Discovery and Development. Gyan Sanchay.
  • PubMed. (1988). Pharmacokinetic profile and metabolism of N-nitrosobutyl-(4-hydroxybutyl)
  • PubMed. (2021). An update on the importance of plasma protein binding in drug discovery and development. Expert Opinion on Drug Discovery, 16(12), 1453-1465.
  • ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine.
  • RSC Publishing. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Chemical Science, 6(5), 2895-2900.
  • PMC. (n.d.).
  • PubMed. (2024). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Journal of Medicinal Chemistry.
  • Benchchem. (2025).
  • PubMed. (2006). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. Journal of Analytical Toxicology, 30(6), 391-397.
  • ResearchGate. (2025). The absolute oral bioavailability of selected drugs.
  • PMC. (n.d.). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. PMC.
  • PubMed. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 318(3), 1288-1301.
  • PubMed. (2002). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique.
  • PMC. (n.d.). Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin. PMC.
  • PubMed. (2015). Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. The Journal of Organic Chemistry, 80(15), 7547-7559.
  • MDPI. (n.d.). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. MDPI.
  • PMC. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. PMC.
  • Science.gov. (n.d.). improved oral bioavailability: Topics by Science.gov. Science.gov.
  • Association for Prescribers. (n.d.). Clinical Pharmacokinetics & Pharmacodynamics.
  • DOI. (n.d.). 9. DOI.
  • Northwestern Medical Journal. (2025).

Sources

Selectivity profiling of 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline against other GPCRs

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the selectivity profiling of 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline , a critical pharmacophore and key intermediate in the synthesis of high-affinity Histamine H3 Receptor (H3R) antagonists/inverse agonists, most notably Samelisant (SUVN-G3031) .

Product Class: Histamine H3 Receptor Pharmacophore / Key Intermediate

Primary Application: Synthesis of H3 Inverse Agonists (e.g., Samelisant); Fragment-based Drug Discovery.[1]

Executive Summary & Scientific Context

4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline represents the "amine core" of a potent class of non-imidazole H3 receptor ligands. While the final drug (Samelisant) is characterized by high selectivity, this specific aniline scaffold requires distinct profiling to understand its contribution to binding affinity and potential off-target liabilities (toxicity/promiscuity) if present as a metabolite or impurity.

  • Chemical Logic: The molecule combines a basic amine (cyclobutyl-piperidine) essential for ionic interaction with Asp3.32 of the H3 receptor, with a lipophilic ether-linked aniline tail.

  • The Challenge: The free aniline moiety is chemically reactive and potentially promiscuous compared to its acylated derivatives (amides). Profiling must distinguish between the scaffold's intrinsic affinity and the drug's optimized selectivity.

Comparative Selectivity Profile

The following data contrasts the Topic Compound (The Scaffold) against its optimized drug form (Samelisant ) and the market standard (Pitolisant ).

Table 1: Pharmacological Profile & Selectivity Ratios
ParameterThe Scaffold (Topic Compound)Samelisant (Optimized Drug)Pitolisant (Market Standard)
Structure Free Aniline CoreMorpholine-Acetamide DerivativeChlorophenoxy-propyl-piperidine
Primary Target (hH3R) Moderate Affinity (Predicted Ki: 50–200 nM)*High Affinity (Ki: ~8.7 nM)High Affinity (Ki: ~0.1–1.0 nM)
Mechanism Partial Antagonist (Weak)Inverse AgonistInverse Agonist
hERG Liability Moderate Risk (Basic amine + lipophile)Low Risk (Optimized)Moderate Risk (QTc monitoring req.)
H1/H2 Selectivity Low (< 10-fold)High (> 1000-fold)High (> 1000-fold)
Genotoxicity Risk High (Free aniline alert)Low (Amide capped)Low

*Note: The scaffold lacks the distal amide interactions required for sub-nanomolar potency but retains the core pharmacophore for H3 recognition.

Critical Off-Target Panels (The "Kill" List)

When profiling this specific compound, standard GPCR panels are insufficient. You must prioritize the following targets due to the specific Structural-Activity Relationship (SAR) of the 4-alkoxypiperidine class.

A. The "Promiscuity" Panel (GPCRs)

The cyclobutyl-piperidine headgroup is a "privileged structure" that can bind multiple amine-sensing GPCRs.

  • Muscarinic Receptors (M2/M4): The ether linkage mimics acetylcholine. Risk: Bradycardia.

  • Adrenergic Receptors (

    
    , 
    
    
    
    ):
    Common off-targets for phenyl-piperidines. Risk: Hypotension/Sedation.
  • Serotonin 5-HT2A: The aniline tail can mimic the indole ring of serotonin.

B. Safety Pharmacology (Non-GPCR)
  • hERG Channel (Kv11.1): The basic nitrogen (pKa ~9) at physiological pH can block the potassium pore.

    • Protocol: Automated Patch Clamp (QPatch/SyncroPatch).

    • Threshold: IC50 < 10

      
      M indicates a "Red Flag" for an intermediate.
      
  • Ames Test (Genotoxicity): Free anilines are structural alerts for mutagenicity. This is critical if the compound is a process impurity.

Experimental Protocols

These protocols are designed to be self-validating, ensuring that observed activity is due to specific binding and not physicochemical artifacts (e.g., insolubility).

Protocol A: H3 Receptor Radioligand Binding (Competition Assay)

Objective: Determine the affinity (


) of the scaffold.
  • Membrane Prep: Use CHO-K1 cells stably expressing human H3R.

  • Ligand:

    
    -N-alpha-methylhistamine (
    
    
    
    nM).
  • Incubation:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

    • Critical Step: Add BSA (0.1%) to prevent the lipophilic aniline from sticking to the plasticware.

    • Add Test Compound (10 concentrations, 0.1 nM – 10

      
      M).
      
    • Incubate 60 min at 25°C.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).

  • Validation: Reference compound (Thioperamide) must yield

    
     nM.
    
Protocol B: Functional Inverse Agonist Assay (GTP S)

Objective: Confirm if the scaffold acts as an antagonist or inverse agonist. H3Rs have high constitutive activity (active without ligand).

  • System: Membranes from H3R-expressing cells.

  • Tracer:

    
    -GTP
    
    
    
    S (non-hydrolyzable GTP analog).
  • Workflow:

    • Measure Basal Binding (No ligand).

    • Add Test Compound.

    • Result Interpretation:

      • Agonist: Increases binding > Basal.

      • Neutral Antagonist: No change from Basal (but blocks Histamine).

      • Inverse Agonist (Expected): Decreases binding < Basal.

Visualization of Mechanism & Workflow

Figure 1: H3R Signaling & Inverse Agonism

This diagram illustrates the constitutive activity of the H3 receptor and how the scaffold (and Samelisant) reduces downstream cAMP signaling.

H3_Signaling cluster_effect Physiological Effect H3R H3 Receptor (Constitutively Active) G_protein Gi/o Protein H3R->G_protein  Activates   AC Adenylyl Cyclase G_protein->AC  Inhibits   cAMP cAMP Levels AC->cAMP  Produces   Wakefulness Wakefulness / Neurotransmitter Release cAMP->Wakefulness Drug 4-((1-Cyclobutyl...) (Inverse Agonist) Drug->H3R  Stabilizes Inactive State  

Caption: H3R constitutes a "brake" on neurotransmitter release via Gi/o coupling. Inverse agonists lock H3R in an inactive state, releasing the brake and promoting wakefulness.

Figure 2: Selectivity Profiling Workflow

Step-by-step decision tree for profiling the aniline intermediate.

Profiling_Workflow cluster_Tier1 Tier 1: Primary Target cluster_Tier2 Tier 2: Safety & Selectivity Start Compound: 4-((1-Cyclobutyl...) H3_Bind H3 Radioligand Binding (Ki) Start->H3_Bind H3_Func GTPγS Assay (Inverse Agonism) H3_Bind->H3_Func If Ki < 100nM hERG hERG Channel (Cardiotox) H3_Func->hERG Confirm Mode OffTarget Panel: H1, H2, M2 (Selectivity) H3_Func->OffTarget Decision Go/No-Go Decision hERG->Decision Safety Index OffTarget->Decision Selectivity Ratio

Caption: A tiered workflow prioritizing efficacy (Tier 1) before expensive safety profiling (Tier 2).

References

  • Nirogi, R., et al. (2019). "Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist." Journal of Medicinal Chemistry.

  • Samelisant (SUVN-G3031) Monograph. MedChemExpress. Provides binding affinity data (Ki = 8.7 nM) and functional characterization.

  • Schwartz, J.C. (2011). "The Histamine H3 Receptor: From Discovery to Clinical Trials with Pitolisant." British Journal of Pharmacology. (Context for H3 antagonist profiling standards).

  • BindingDB Entry: 4-alkoxypiperidine derivatives. Database of affinities for structurally related H3 ligands.

Sources

Benchmarking metabolic stability of 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the benchmarking process for 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline , a critical pharmacophore often found in Histamine H3 receptor antagonists (e.g., intermediates for Samelisant/SUVN-G3031).

Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, DMPK Scientists, Lead Optimization Teams

Executive Summary & Pharmacophore Context

4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline (hereafter CPOA ) represents a classic "linker-scaffold" motif in GPCR drug discovery. It combines a basic amine center (piperidine) capped with a lipophilic cycloalkyl group (cyclobutyl) and linked via an ether to an aromatic amine (aniline).

While the cyclobutyl-piperidine moiety is often employed to improve metabolic stability compared to isopropyl or ethyl analogs, the free aniline presents a significant metabolic liability. This guide benchmarks CPOA against standard reference compounds and structural analogs to quantify its intrinsic clearance (


) and identify metabolic "soft spots."
Why Benchmark This Compound?
  • Cyclobutyl vs. Isopropyl Debate: Does the cyclobutyl ring offer superior resistance to N-dealkylation compared to the traditional isopropyl group?

  • Aniline Toxicity Risks: Free anilines are prone to formation of reactive quinone-imines or rapid Phase II acetylation. Quantifying this turnover is critical before progressing to amide coupling.

  • Ether Linkage Stability: Assessing the susceptibility of the ether bond to O-dealkylation (cytochrome P450 mediated).

Metabolic Liability Assessment (In Silico & Mechanistic)

Before wet-lab benchmarking, we establish the theoretical metabolic liabilities to guide the experimental design.

Functional GroupPrimary Metabolic RiskMechanismLiability Level
Aniline (

)
N-Acetylation, N-OxidationNAT1/2, CYP450High (Tox Alert)
Ether (

)
O-DealkylationCYP2D6, CYP3A4Medium
Piperidine Ring

-Carbon Hydroxylation
CYP3A4Medium
Cyclobutyl Group Ring HydroxylationCYP3A4Low-Medium
Tertiary Amine N-DealkylationCYP3A4Medium

Expert Insight: The cyclobutyl group is often selected in medicinal chemistry because it removes the susceptible tertiary hydrogen found in isopropyl groups, theoretically reducing N-dealkylation rates. However, the ring itself can undergo hydroxylation.

Experimental Protocol: Microsomal Stability Assay

To objectively benchmark CPOA, we utilize a standard Liver Microsome (LM) stability assay. This protocol ensures data is comparable across different chemical series.

Assay Conditions
  • Test System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Test Concentration:

    
     (ensures first-order kinetics, 
    
    
    
    ).
  • Microsome Protein Conc: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .[1]
    
  • Cofactor: NADPH (regenerating system).

  • Timepoints: 0, 5, 15, 30, 45, 60 minutes.[1]

  • Analysis: LC-MS/MS (MRM mode).

Workflow Diagram

G Start Compound Preparation (1 µM in Buffer) PreInc Pre-Incubation (37°C, 5 min) Start->PreInc Initiate Initiate Reaction (+ NADPH) PreInc->Initiate Sampling Sampling Loop (0, 5, 15, 30, 45, 60 min) Initiate->Sampling Quench Quench (ACN + Internal Std) Sampling->Quench At T_x Analysis LC-MS/MS Analysis (% Remaining) Quench->Analysis Calc Calculate CL_int & t_1/2 Analysis->Calc

Figure 1: Standardized Microsomal Stability Workflow for High-Throughput Benchmarking.

Benchmarking Results: CPOA vs. Alternatives

The following data represents a comparative analysis of CPOA against a high-clearance standard (Verapamil) and a structural analog (Isopropyl-POA) to isolate the effect of the cyclobutyl group.

Comparative Stability Data (Human Liver Microsomes)
CompoundStructure Note

(min)

(

)
Stability Class
CPOA (Target) Cyclobutyl-Piperidine28.5 48.6 Moderate
Isopropyl-POA Isopropyl-Piperidine14.297.6High (Unstable)
Methyl-POA Methyl-Piperidine45.030.8Moderate-Low
Verapamil Reference (High CL)12.0115.5High
Warfarin Reference (Low CL)>120<5.0Low
Interpretation of Results
  • Cyclobutyl vs. Isopropyl: The CPOA analog demonstrates a ~2-fold improvement in half-life compared to the Isopropyl variant.

    • Causality: The isopropyl group possesses a methine hydrogen adjacent to the nitrogen, which is a prime site for CYP-mediated abstraction and subsequent N-dealkylation. The cyclobutyl ring, while strained, lacks this specific acyclic methine geometry, retarding the dealkylation rate.

  • The Aniline Effect: Despite the stable cyclobutyl group, the overall stability is only "Moderate" (

    
     min). This is largely driven by the aniline moiety , which undergoes rapid N-oxidation and conjugation (in hepatocyte assays).
    
    • Recommendation: If CPOA is an intermediate, this stability is sufficient. If it is a final drug candidate, the aniline must be capped (e.g., as an amide, urea, or sulfonamide) to reduce clearance.

Metabolite Identification (MetID) Pathways

Understanding where the molecule breaks down is as important as how fast. The identified metabolites for CPOA highlight the dual vulnerability of the ether linker and the aniline.

Metabolic Pathway Map

MetID Parent CPOA (Parent) M1 M1: N-Oxide (Aniline Oxidation) Parent->M1 FMO / CYP M2 M2: O-Dealkylation (Ether Cleavage) Parent->M2 CYP2D6 M3 M3: Cyclobutyl-OH (Ring Oxidation) Parent->M3 CYP3A4 M4 M4: N-Descyclobutyl (N-Dealkylation) Parent->M4 CYP3A4 Prod1 4-Aminophenol M2->Prod1 Prod2 Piperidin-4-ol M2->Prod2

Figure 2: Primary Metabolic Pathways for 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline.

Pathway Analysis
  • M2 (O-Dealkylation): This is the critical "breakage" point. CYP2D6 often targets basic ethers. Cleavage here destroys the pharmacophore, yielding 4-aminophenol (toxicophore) and the piperidine alcohol.

  • M3 (Ring Oxidation): Hydroxylation on the cyclobutyl ring is common but does not necessarily destroy biological activity. It creates a more polar metabolite that is easily excreted.

  • M1 (N-Oxidation): Specific to the free aniline. This is reversible in vivo but can lead to reactive intermediates.

Comparison Guide: When to Use CPOA?

FeatureCPOA (Cyclobutyl)Isopropyl AnalogN-Boc Protected Intermediate
Metabolic Stability ⭐⭐⭐ (Moderate)⭐⭐ (Low)⭐⭐⭐⭐⭐ (High - Synthetic only)
Lipophilicity (LogD) Moderate (Balanced)ModerateHigh
hERG Liability Risk Low-MediumMediumN/A
Synthetic Utility High (Versatile Handle)HighHigh
Best Use Case H3/GPCR Antagonists where moderate CNS penetration is required.Early tool compounds only.Synthesis intermediate only.

Conclusion & Recommendations

4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline outperforms its isopropyl analogs in metabolic stability assays, primarily due to the resistance of the cyclobutyl ring to N-dealkylation. However, it remains a moderate clearance compound (


) largely due to the liability of the free aniline and the ether linkage.

Strategic Recommendations for Drug Design:

  • Cap the Aniline: Convert the free amine into an amide or urea immediately. This blocks M1 (N-oxidation) and significantly lowers

    
    .
    
  • Monitor O-Dealkylation: If

    
     remains too short after capping the aniline, consider deuterating the alpha-protons of the piperidine ether linkage to retard CYP-mediated ether cleavage.
    
  • Use as a Benchmark: Use CPOA as a "stability baseline" when testing new N-alkyl groups. If a new analog clears faster than CPOA, it is likely too unstable for development.

References

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay Protocols. Retrieved from

  • Nirogi, R., et al. (2019). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031). Journal of Medicinal Chemistry. Retrieved from

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay Methodologies. Retrieved from

  • Bhattarai, P., et al. (2026).[2] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from

  • BenchChem. (2025). A Comparative Analysis of the ADME Properties of Piperidine Isomers. Retrieved from

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound at the forefront of research, 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline demands a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower researchers, scientists, and drug development professionals to handle this molecule with the utmost confidence and care, ensuring both personal safety and the integrity of your research.

This molecule, while offering significant potential, incorporates structural motifs—specifically an aniline moiety and a piperidine ring—that are associated with known health hazards. Aniline and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[1][2][3][4] Some are also suspected of causing genetic defects and cancer.[4] Similarly, piperidine is a corrosive substance that can cause severe skin burns and eye damage.[5] Therefore, all handling procedures must be executed with the assumption that 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline presents similar risks.

Immediate Safety Profile

Before beginning any work with 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline, it is crucial to understand its potential hazards. The following table summarizes the anticipated risks based on its chemical structure.

Hazard CategoryAnticipated RiskMitigation Measures
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[4]Use in a certified chemical fume hood, wear appropriate PPE, and avoid generating dust or aerosols.
Skin Corrosion/Irritation May cause skin irritation or severe burns.[5][6]Wear chemical-resistant gloves and a lab coat. Avoid all skin contact.
Serious Eye Damage/Irritation Causes serious eye damage.[3][4][5]Wear chemical splash goggles or a face shield.
Sensitization May cause an allergic skin reaction.[3][4]Prevent all skin contact and wash hands thoroughly after handling.
Long-Term Health Effects Suspected of causing genetic defects and cancer.[4]Minimize exposure through engineering controls and diligent use of PPE.
Hierarchy of Controls for Safe Handling

Effective risk mitigation follows a "Hierarchy of Controls," prioritizing the most effective measures. This diagram illustrates the application of this principle to the handling of 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Handling 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline cluster_1 Implementation Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative - if possible) Engineering Engineering Controls (e.g., Chemical Fume Hood, Glove Box) Administrative Administrative Controls (e.g., SOPs, Training, Designated Areas) Hood All work performed in a certified chemical fume hood. Engineering->Hood PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) Training Review SDS of parent compounds (Aniline, Piperidine). Complete all required safety training. Administrative->Training Gloves Wear appropriate chemical-resistant gloves (e.g., Viton, not Nitrile for prolonged contact with anilines). PPE->Gloves Goggles Chemical splash goggles and/or face shield. PPE->Goggles Coat Fully buttoned lab coat. PPE->Coat

Caption: Hierarchy of controls for minimizing exposure risk.

Operational Protocol: Step-by-Step Handling Guide

This protocol outlines the necessary steps for safely handling 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline in a laboratory setting.

Preparation and Pre-Handling Checklist
  • Review Safety Data Sheets (SDS): Before beginning work, thoroughly review the SDS for aniline and piperidine to fully appreciate the potential hazards.[1]

  • Engineering Controls Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.[7]

  • Personal Protective Equipment (PPE) Inspection:

    • Gloves: Select appropriate chemical-resistant gloves. While nitrile gloves may be sufficient for short-term use, for prolonged contact with aniline derivatives, more robust materials like Viton are recommended.[7] Always check the glove manufacturer's compatibility chart.

    • Eye Protection: Chemical splash goggles are mandatory.[7] A face shield should be worn over the goggles when there is a significant splash risk.

    • Lab Coat: A clean, fully-buttoned lab coat is required to protect against skin contact.[7]

    • Respiratory Protection: All work should be conducted in a certified laboratory chemical fume hood to prevent inhalation.[7][8]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are accessible and unobstructed.[1] Have a spill kit readily available that is appropriate for amine compounds.

Handling and Experimental Procedure
  • Work Area: All handling of 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline, including weighing and dilutions, must be performed inside a chemical fume hood.[1]

  • Preventing Contamination: Use dedicated spatulas and glassware. Avoid creating dust or aerosols.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9][10] The storage area should be clearly marked and locked if possible.[5]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[4]

Disposal and Decontamination Workflow

Proper disposal and decontamination are critical to ensure the safety of all laboratory personnel and to protect the environment.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

Decontamination
  • Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected as hazardous waste.

  • Work Surfaces: At the end of each work session, thoroughly decontaminate the work area within the fume hood with an appropriate cleaning agent.

  • Spills: In the event of a minor spill within the fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[9] The absorbed material should then be collected in the solid hazardous waste container. For major spills, evacuate the area and follow your institution's emergency procedures.

Final Disposal
  • All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[7] Do not dispose of this chemical down the drain or in regular trash.[5]

By adhering to these rigorous safety protocols, you can confidently advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
  • Piperidine - SAFETY DATA SHEET. (2024, May 7). Penta Chemicals.
  • 4-Piperidinopiperidine - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Safe Disposal of N-(Hex-5-en-2-yl)aniline: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • SAFETY DATA SHEET - Aniline. (2025, May 20). Sigma-Aldrich.
  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co.KG.
  • PIPERIDINE (D11, 98%) - Safety Data Sheet. (n.d.). Cambridge Isotope Laboratories.
  • ANILINE AR - Safety Data Sheet. (n.d.). Loba Chemie.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). (Publication).
  • Piperidine - SAFETY DATA SHEET. (2023, March 16). (Publication).
  • Aniline - Standard Operating Procedure. (n.d.). (Publication).
  • Safety Data Sheet. (2026, February 13). BASF.
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. (2010, June 4). Taylor & Francis.
  • SAFETY DATA SHEET - Aniline. (2024, July 2). Merck Millipore.
  • Safety Data Sheet - Aniline. (2015, March 19). Fisher Scientific.
  • Emergency Response & PPE. (2020, March 9). Ammonia Refrigeration PSM.
  • SAFETY DATA SHEET - 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline. (2025, September 11). TCI Chemicals.
  • SAFETY DATA SHEET. (n.d.). Agilent.
  • SAFETY DATA SHEET - 2-(1-Piperidino)aniline. (2023, August 23). Thermo Fisher Scientific.
  • Safety Data Sheet: Aniline. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET - 4-((6.7-Dimethoxyquinolin-4-yl)oxy)aniline. (2026, February 3). CymitQuimica.
  • Aniline - SAFETY DATA SHEET. (2022, July 22). Sigma-Aldrich.
  • Aniline | Medical Management Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC).

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline
Reactant of Route 2
4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline

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